cis-Miyabenol C
Description
cis-Miyabenol C has been reported in Caragana aurantiaca, Carex pendula, and other organisms with data available.
Properties
IUPAC Name |
5-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYYCKIHVEWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence and Biological Significance of cis-Miyabenol C in Vitis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of cis-Miyabenol C, a resveratrol (B1683913) trimer found in various Vitis (grapevine) species. This document consolidates available data on its natural occurrence, quantitative estimations, and significant biological activities, with a focus on its potential therapeutic applications. Detailed experimental methodologies for the analysis of related compounds and visualizations of its mechanism of action are also presented to support further research and development in this area.
Natural Occurrence of this compound in Vitis Species
Miyabenol C, a complex stilbenoid, exists as various isomers, including cis- and trans-configurations. The cis-isomer, specifically this compound, has been identified in several parts of Vitis plants, highlighting the grapevine's role as a source of this and other bioactive stilbenoids. These compounds are phytoalexins, produced by the plant in response to stress, such as fungal infections.[1]
Identified sources of Miyabenol C and its isomers within the Vitis genus include:
-
Canes: Grapevine canes are a particularly rich source of stilbenoids. Studies have identified Z-trans-miyabenol C in the canes of multiple Vitis species, although quantification of this specific isomer has not always been performed.[1]
-
Stems, Leaves, and Roots: Research has shown the presence of E- and Z-miyabenol C in the stems, leaves, and roots of grapevines.[2]
-
Grape Seeds: Tentative identification of both cis and trans isomers of Miyabenol C has been reported in grape seeds.[3]
-
Vitis vinifera: Canes of this commercially significant species have been found to contain Miyabenol C as part of their complex stilbenoid profile.[4]
-
Vitis thunbergii var. taiwaniana: This specific variety has been a source for the isolation of Miyabenol C for biological activity studies.
Quantitative Data on Miyabenol C in Vitis Species
Precise quantitative data for this compound in Vitis species is currently limited in publicly available literature. However, data for Miyabenol C in general and for total stilbenoid extracts provide valuable context for its potential concentration.
| Plant Material | Vitis Species | Compound | Concentration | Reference |
| Stilbene Extract from Canes | Vitis vinifera | Miyabenol C | 2.0% of total stilbenes (where total stilbenes constitute 33% of the extract) | |
| Canes | Multiple Vitis species | Z-trans-miyabenol C | Identified but not quantified | |
| Grape Seeds | Not specified | cis- and trans-Miyabenol C | Tentatively identified, not quantified |
Experimental Protocols
Extraction of Stilbenoids from Grapevine Canes
This protocol outlines a general procedure for the extraction of stilbenoids, including Miyabenol C, from grapevine canes.
1. Sample Preparation:
- Collect grapevine canes during the dormant season.
- Dry the canes at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
- Grind the dried canes into a fine powder using a laboratory mill.
2. Solvent Extraction:
- Weigh a precise amount of the powdered cane material (e.g., 1 gram).
- Suspend the powder in a solvent mixture. A common solvent system is an aqueous solution of ethanol (B145695) or methanol (B129727) (e.g., 80% ethanol in water).
- Perform the extraction using one of the following methods:
- Maceration: Stir the sample in the solvent at room temperature for an extended period (e.g., 24 hours).
- Ultrasonic-Assisted Extraction (UAE): Place the sample and solvent in an ultrasonic bath for a shorter duration (e.g., 15-30 minutes) to enhance extraction efficiency.
- Pressurized Liquid Extraction (PLE): Utilize elevated temperature and pressure to improve extraction speed and yield.
3. Extract Processing:
- Separate the solid plant material from the liquid extract by centrifugation followed by filtration.
- The supernatant, containing the stilbenoids, can be concentrated under vacuum using a rotary evaporator.
- The final extract can be lyophilized to obtain a dry powder for analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol describes a general method for the quantification of stilbenoids. For accurate quantification of this compound, a certified reference standard is required.
1. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD) and coupled to a mass spectrometer.
- Column: A C18 reversed-phase column is typically used for the separation of stilbenoids.
- Mobile Phase: A gradient elution is commonly employed using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (also with 0.1% formic acid) as mobile phase B.
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Injection Volume: 5-10 µL of the redissolved extract.
2. Mass Spectrometry Conditions:
- Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for stilbenoids.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, which provides high selectivity and sensitivity. This requires the determination of the specific precursor and product ion transitions for this compound.
- Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure standard.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from Vitis species.
Signaling Pathway: Inhibition of β-Secretase by Miyabenol C
Miyabenol C has been identified as an inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. By inhibiting BACE1, Miyabenol C reduces the cleavage of the Amyloid Precursor Protein (APP) into the amyloid-β (Aβ) peptide, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.
Conclusion
This compound represents a promising bioactive compound naturally occurring in Vitis species. While its presence has been confirmed in various parts of the grapevine, further research is needed to establish a comprehensive quantitative profile across different species and tissues. The identification of its role as a β-secretase inhibitor opens new avenues for its investigation in the context of neurodegenerative diseases. The methodologies and visualizations provided in this guide are intended to serve as a foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing natural product.
References
Biosynthesis of Resveratrol Oligomers: A Technical Guide to the Formation of cis-Miyabenol C and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of resveratrol (B1683913) oligomers, with a particular focus on the formation of complex structures like cis-Miyabenol C. This document outlines the key enzymatic pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for the synthesis and characterization of these bioactive compounds.
Introduction to Resveratrol and its Oligomers
Resveratrol, a naturally occurring stilbenoid, is renowned for its diverse pharmacological activities. Beyond the monomer, plants produce a vast array of resveratrol oligomers through oxidative coupling, resulting in complex structures with unique and often enhanced biological properties. These oligomers, including dimers, trimers, and tetramers, represent a promising frontier for drug discovery and development. Understanding their biosynthetic pathways is crucial for their targeted synthesis and therapeutic application.
The Biosynthetic Pathway of Resveratrol Oligomers
The journey from the primary metabolite L-phenylalanine to complex resveratrol oligomers involves a series of enzymatic transformations. The initial steps, constituting the phenylpropanoid pathway, lead to the formation of the resveratrol monomer. Subsequent oxidative coupling, mediated by peroxidases and laccases, gives rise to the diverse family of resveratrol oligomers.
Formation of the Resveratrol Monomer
The biosynthesis of resveratrol begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. 4-coumarate-CoA ligase (4CL) then activates p-coumaric acid to its thioester, p-coumaroyl-CoA. Finally, stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form trans-resveratrol[1][2][3].
Enzymatic Oligomerization of Resveratrol
The structural diversity of resveratrol oligomers arises from the oxidative coupling of resveratrol monomers, a process primarily catalyzed by plant peroxidases and laccases[4][5]. These enzymes facilitate the formation of phenoxyl radicals from resveratrol, which then couple in various regio- and stereoselective manners to form dimers, trimers, and higher-order oligomers.
A key intermediate in the biosynthesis of many complex resveratrol oligomers is the dimer ε-viniferin . This dihydrobenzofuran derivative is formed through an 8–10′ coupling of two resveratrol radicals and serves as a precursor for the formation of trimers like Miyabenol C.
The formation of specific oligomers can be influenced by reaction conditions such as pH. For instance, horseradish peroxidase (HRP)-catalyzed dimerization of resveratrol can yield different major products depending on the pH of the reaction medium.
Biosynthesis of Miyabenol C
Miyabenol C is a resveratrol trimer that has been the subject of interest due to its potential biological activities. Its biosynthesis is a prime example of the hierarchical nature of resveratrol oligomerization, where a dimer serves as a building block for a more complex structure.
The Role of ε-Viniferin and Resveratrol Cross-Coupling
The formation of Miyabenol C is proposed to occur through the enzymatic cross-coupling of the resveratrol dimer, ε-viniferin, with a resveratrol monomer. Specifically, a horseradish peroxidase (HRP)-mediated cross-trimerization of ε-viniferin and resveratrol has been shown to produce both gnetin H and Miyabenol C. This reaction underscores the importance of ε-viniferin as a key intermediate in the biosynthetic cascade leading to higher-order resveratrol oligomers.
Stereochemistry of Miyabenol C
The "cis" designation in this compound refers to the stereochemical configuration at the newly formed bond connecting the resveratrol units. While enzymatic reactions in nature can be highly stereoselective, biomimetic syntheses using isolated enzymes often result in a mixture of stereoisomers. The specific formation of the cis isomer may be directed by specific plant enzymes in vivo, or it may be a less favored product in in vitro enzymatic systems. Separation of cis and trans isomers of stilbenoids is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The conversion of the more stable trans isomer to the cis isomer can also be induced by photoisomerization using UV light.
Quantitative Data on Resveratrol Oligomer Synthesis
The yields of specific resveratrol oligomers in enzymatic synthesis can vary significantly depending on the enzyme, substrates, and reaction conditions. The following table summarizes key quantitative data from published studies.
| Product | Starting Material(s) | Enzyme | Yield (%) | Reference |
| Miyabenol C | ε-viniferin and resveratrol | Horseradish Peroxidase (HRP) | 3.4 | |
| Gnetin H | ε-viniferin and resveratrol | Horseradish Peroxidase (HRP) | 3.3 | |
| δ-viniferin | trans-resveratrol | Laccase (from Trametes pubescens) | 31 | |
| trans-dehydrodimer of piceid | Piceid (resveratrol glucoside) | Laccase (from Trametes versicolor) | 45 | |
| E-labruscol | trans-resveratrol | Laccase | 21 | |
| δ-viniferin | trans-resveratrol | Laccase | 52 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of resveratrol oligomer biosynthesis.
HRP-Catalyzed Synthesis of Miyabenol C
This protocol is based on the biomimetic synthesis described by Pan et al. (2012).
Materials:
-
trans-Resveratrol
-
(±)-ε-Viniferin
-
Horseradish Peroxidase (HRP), Type VI
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve trans-resveratrol and (±)-ε-viniferin in a 1:1 molar ratio in a mixture of acetone and phosphate buffer (e.g., 1:1 v/v).
-
Enzyme Addition: Add HRP to the solution to a final concentration of approximately 1 mg/mL.
-
Initiation of Reaction: Slowly add a dilute solution of H₂O₂ (e.g., 0.1%) to the reaction mixture over several hours with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Reaction Quenching: Once the starting materials are consumed or the desired product formation is maximized, quench the reaction by adding a sufficient volume of ethyl acetate to extract the products.
-
Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the extract under reduced pressure and purify the residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate Miyabenol C.
-
Characterization: Characterize the purified Miyabenol C using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Laccase-Catalyzed Dimerization of Resveratrol
This protocol is a general method for the laccase-mediated synthesis of resveratrol dimers.
Materials:
-
trans-Resveratrol
-
Laccase (from Trametes versicolor or other fungal sources)
-
Acetate buffer (pH 5.0)
-
Ethyl acetate
-
Sodium chloride (NaCl)
Procedure:
-
Substrate Solution: Dissolve trans-resveratrol in methanol to improve its solubility.
-
Reaction Medium: Add the resveratrol solution to an acetate buffer in which the laccase has been pre-dissolved.
-
Incubation: Incubate the reaction mixture at room temperature with gentle stirring, open to the air to provide oxygen for the laccase activity.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion of the reaction, stop it by adding a saturated NaCl solution.
-
Extraction: Extract the aqueous phase with ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting dimers by column chromatography or preparative HPLC.
Visualizations
Biosynthesis Pathway of Resveratrol and its Oligomers
Caption: Overview of the biosynthetic pathway from L-phenylalanine to resveratrol oligomers.
Experimental Workflow for Enzymatic Synthesis and Purification
Caption: General workflow for the enzymatic synthesis and purification of resveratrol oligomers.
Logical Relationship in the Biosynthesis of Miyabenol C
Caption: Logical steps in the formation of Miyabenol C from resveratrol.
References
- 1. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and rapid method for cis- and trans-resveratrol and piceid isomers determination in wine by high-performance liquid chromatography using chromolith columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] pH-switched HRP-catalyzed dimerization of resveratrol: a selective biomimetic synthesis | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Identification of cis-Miyabenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer, a class of polyphenolic compounds that has garnered significant interest in the scientific community for its potential therapeutic properties. Found in various plant sources, including grapes (Vitis vinifera), Miyabenol C and its isomers are subjects of ongoing research for their biological activities, which range from antioxidant effects to the modulation of key enzymatic pathways implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of a key signaling pathway involving Miyabenol C are also presented to support researchers in their analytical and drug discovery endeavors.
Spectroscopic Data for this compound Identification
The structural elucidation of this compound, like other complex natural products, relies on the synergistic use of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the elemental composition of the molecule.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is critical for determining the elemental composition of this compound and for confirming its molecular weight.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.70 g/mol | [1] |
| Observed [M+H]⁺ | m/z 681 | [2] |
Note: Detailed fragmentation data for this compound is not extensively available in the public domain. The fragmentation pattern is expected to be complex, involving retro-Diels-Alder reactions and cleavages of the dihydrofuran rings, characteristic of resveratrol oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| Stilbene Protons | |||
| H-α | ~6.5 - 6.8 | d | ~12.0 |
| H-β | ~6.4 - 6.7 | d | ~12.0 |
| Aromatic Protons | |||
| Aromatic Region | ~6.0 - 7.5 | m | - |
| Dihydrofuran Protons | |||
| Methine Protons | ~4.5 - 5.5 | m | - |
Note: The predicted ¹H NMR data is based on the general chemical shift ranges for resveratrol oligomers and the expected upfield shift of the olefinic protons in the cis configuration compared to the trans configuration.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Position | Predicted δ (ppm) |
| Aromatic Carbons | |
| Quaternary (C-O) | ~155 - 160 |
| Quaternary (C-C) | ~100 - 145 |
| Methine (CH) | ~95 - 130 |
| Stilbene Carbons | |
| Olefinic (CH) | ~125 - 135 |
| Dihydrofuran Carbons | |
| Methine (CH-O) | ~85 - 95 |
| Methine (CH) | ~40 - 55 |
Note: The predicted ¹³C NMR data is based on typical chemical shifts for resveratrol trimers. The exact values will be dependent on the specific stereochemistry of the molecule.
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of MS and NMR data for this compound. These protocols are based on standard methodologies for the analysis of stilbenoids and related polyphenolic compounds.
Mass Spectrometry Protocol (LC-MS/MS)
This protocol describes a general method for the analysis of resveratrol trimers using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Accurately weigh 1 mg of the isolated this compound or plant extract containing the compound.
-
Dissolve the sample in 1 mL of methanol (B129727) or a suitable solvent mixture (e.g., methanol:water 80:20 v/v).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used to detect the [M+H]⁺ ion of resveratrol oligomers.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr.
-
-
Data Acquisition: Acquire data in both full scan mode to detect the precursor ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation. For MS/MS, select the [M+H]⁺ ion (m/z 681) for collision-induced dissociation (CID) with collision energies ranging from 15-40 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆). Methanol-d₄ is often a good choice for polyphenols.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like resveratrol trimers.
-
Temperature: 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Referencing: The residual solvent peak is used for chemical shift referencing (e.g., Methanol-d₄ at 3.31 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Referencing: The solvent peak is used for chemical shift referencing (e.g., Methanol-d₄ at 49.0 ppm).
-
-
2D NMR Experiments:
-
To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for connecting different spin systems and assigning quaternary carbons.
-
-
Visualization of a Key Signaling Pathway
Miyabenol C has been shown to be an inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The following diagrams illustrate the experimental workflow for identifying such inhibitors and the simplified signaling pathway of amyloid precursor protein (APP) processing.
Caption: Experimental workflow for the isolation, identification, and biological evaluation of this compound.
Caption: Simplified signaling pathway of APP processing and the inhibitory action of Miyabenol C on β-secretase.
Conclusion
The precise identification of this compound is a critical step in advancing research into its biological functions and therapeutic potential. This guide provides a foundational understanding of the key spectroscopic data and experimental protocols required for its characterization. The combination of high-resolution mass spectrometry and comprehensive NMR analysis is indispensable for the unambiguous structural elucidation of this complex natural product. Furthermore, understanding its mechanism of action, such as the inhibition of β-secretase, opens avenues for the development of novel therapeutic strategies for neurodegenerative disorders. It is anticipated that this technical guide will serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
cis-Miyabenol C as a potential therapeutic agent for neurodegeneration
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides in the brain, which are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[1][2][3][4] The inhibition of β-secretase is therefore a primary therapeutic strategy to mitigate Aβ production and its neurotoxic effects.[1] Natural compounds, particularly stilbenes found in plants, have garnered considerable interest for their neuroprotective properties. Among these, cis-Miyabenol C, a resveratrol (B1683913) trimer, has emerged as a promising candidate for neurodegenerative disease therapy. This technical guide provides a comprehensive overview of the existing data on Miyabenol C, a close isomer of this compound, its mechanism of action, and the experimental protocols used to evaluate its therapeutic potential. The findings presented here for Miyabenol C are considered to be highly relevant to this compound due to their structural similarity as stereoisomers.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of Miyabenol C.
Table 1: In Vitro Efficacy of Miyabenol C on Aβ Secretion and Cell Viability
| Cell Line | Treatment | Concentration (µM) | Effect on Aβ40 Secretion (% of Control) | Effect on Aβ42 Secretion (% of Control) | Cell Viability (% of Control) |
| N2a695 | Miyabenol C | 5 | ~75% | ~70% | ~100% |
| N2a695 | Miyabenol C | 10 | ~50% | ~45% | ~100% |
| N2a695 | Miyabenol C | 20 | ~30% | ~25% | ~100% |
| N2a695 | β-secretase inhibitor II | 2 | ~40% | ~35% | Not Reported |
***p<0.001 compared to control. Data extracted from Hu et al. (2015).
Table 2: In Vitro Effect of Miyabenol C on Secretase Activity and APP Processing
| Cell Line/Assay | Treatment | Concentration (µM) | β-Secretase Activity (% of Control) | α-Secretase (TACE) Activity (% of Control) | sAPPβ Levels (% of Control) | sAPPα Levels (% of Control) | β-CTF Levels (% of Control) |
| N2aWT | Miyabenol C | 10 | ~60% | Not Reported | Not Reported | Not Reported | Not Reported |
| SH-SY5Y | Miyabenol C | 10 | ~55% | ~100% (ns) | Not Reported | Not Reported | Not Reported |
| In vitro BACE1 assay | Miyabenol C | 1 | ~70%* | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| In vitro BACE1 assay | Miyabenol C | 5 | ~40% | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| In vitro BACE1 assay | Miyabenol C | 10 | ~25%*** | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| N2a695 | Miyabenol C | 10 | Not Reported | Not Reported | ~50% | ~150% | ~60% |
| N2a695 | Miyabenol C | 20 | Not Reported | Not Reported | ~30% | ~180% | ~40%** |
*p<0.05, **p<0.01, ***p<0.001 compared to control. ns: not significant. Data extracted from Hu et al. (2015).
Table 3: In Vivo Efficacy of Miyabenol C in APP/PS1 AD Model Mice
| Brain Region | Treatment | sAPPβ Levels (% of Vehicle) | Soluble Aβ40 Levels (% of Vehicle) | Soluble Aβ42 Levels (% of Vehicle) | Insoluble Aβ40 Levels (% of Vehicle) | Insoluble Aβ42 Levels (% of Vehicle) |
| Cortex | Miyabenol C (0.6µg/g) | Markedly Reduced | Significantly Reduced | Significantly Reduced | Not Significantly Affected | Not Significantly Affected |
| Hippocampus | Miyabenol C (0.6µg/g) | Markedly Reduced | Significantly Reduced | Significantly Reduced | Not Significantly Affected | Not Significantly Affected |
Data extracted from Hu et al. (2015).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Lines: N2a695 (mouse neuroblastoma cells stably expressing human APP695), N2aWT (wild-type mouse neuroblastoma cells), and SH-SY5Y (human neuroblastoma cells) were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were treated with varying concentrations of Miyabenol C (dissolved in DMSO) or vehicle (DMSO) for 10 hours. A known β-secretase inhibitor II and γ-secretase inhibitor Compound E were used as positive controls in respective experiments.
2. Aβ Quantification (ELISA)
-
Sample Collection: Conditioned media from treated cells were collected.
-
ELISA Protocol: Extracellular Aβ40 and Aβ42 levels were quantified using commercial ELISA kits following the manufacturer's instructions.
3. Cell Viability Assay (CCK-8)
-
Protocol: N2a695 cells were treated with Miyabenol C for 10 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.
4. Western Blot Analysis
-
Sample Preparation: Conditioned media were collected to analyze secreted proteins (sAPPα and sAPPβ). Cells were lysed to analyze intracellular proteins (APP, BACE1, ADAM10, TACE, Presenilin 1, β-CTF, and NICD).
-
Protocol: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies. Densitometry analysis was performed using ImageJ to quantify protein levels.
5. Secretase Activity Assays
-
β-Secretase Activity Assay: Cell lysates from treated N2aWT and SH-SY5Y cells were assayed for β-secretase activity using a commercial kit. An in vitro BACE1 activity assay was also performed by incubating recombinant BACE1 with its substrate and different concentrations of Miyabenol C.
-
α-Secretase (TACE) Activity Assay: Cell lysates from treated SH-SY5Y cells were assayed for TACE activity using a commercial kit.
-
γ-Secretase Activity Assay (Notch Cleavage): N2aWT cells were transfected with a NotchΔE construct. Following treatment with Miyabenol C or a γ-secretase inhibitor, the generation of Notch intracellular domain (NICD) was measured by Western blot.
6. In Vivo Studies in APP/PS1 Mice
-
Animal Model: 12-month-old APP/PS1 transgenic mice were used as an Alzheimer's disease model.
-
Treatment: Mice received a single intracerebroventricular injection of Miyabenol C (0.6µg/g) or vehicle (45% DMSO in artificial cerebrospinal fluid).
-
Sample Collection and Analysis: After 72 hours, the cortex and hippocampus were dissected. Brain lysates were analyzed by Western blot for sAPPβ levels. Soluble and insoluble Aβ levels were quantified from TBSX-soluble and TBSX-insoluble fractions, respectively.
Mandatory Visualization
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.
Experimental Workflow: Evaluating the Effect of this compound on Aβ Production
Caption: Workflow for in vitro and in vivo evaluation of this compound's neurotherapeutic potential.
Logical Relationship: Mechanism of Action of this compound
Caption: The proposed mechanism of action for the neuroprotective effects of this compound.
Conclusion
The available evidence strongly suggests that Miyabenol C, and by extension its isomer this compound, is a potent inhibitor of β-secretase. By directly inhibiting BACE1 activity, it effectively reduces the production of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease. Furthermore, Miyabenol C appears to shift APP processing towards the non-amyloidogenic pathway, as evidenced by increased sAPPα levels. In vivo studies in a mouse model of Alzheimer's disease corroborate these findings, demonstrating a reduction in soluble Aβ and sAPPβ in the brain. Importantly, Miyabenol C does not appear to affect the protein levels of the secretases themselves or the activity of α- and γ-secretases, indicating a specific mechanism of action. These promising preclinical results highlight this compound as a strong lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term efficacy and safety in more extensive preclinical models.
References
Unveiling cis-Miyabenol C: A Technical Primer on its Early Discovery and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the discovery, isolation, and initial characterization of cis-Miyabenol C, a resveratrol (B1683913) trimer with promising therapeutic potential. The document outlines the core methodologies employed in its early investigations, presents key quantitative data, and visualizes its mechanism of action within relevant biological pathways.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₉ | [] |
| Molecular Weight | 680.70 g/mol | [4] |
| Appearance | Not explicitly reported in early studies | |
| Solubility | Not explicitly quantified in early studies |
Table 2: NMR Spectroscopic Data for this compound
The Z-trans-trans-miyabenol C configuration was confirmed through ¹H NMR analysis.[5] A detailed breakdown of the chemical shifts from the original discovery papers is not presented in a simple tabular format. However, analysis of related stilbenoids and the published spectra confirm the characteristic resonances for the resveratrol monomer units and the linkages forming the trimer.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Data not available in a readily tabular format in the reviewed early literature. |
Note: The lack of a standardized table in early publications necessitates a detailed re-examination of the original spectral data for a complete assignment.
Experimental Protocols
The following sections detail the methodologies utilized in the foundational research on this compound.
Isolation and Purification of this compound
Source Material: Dried stems and leaves of Vitis thunbergii var. taiwaniana.
Protocol:
-
Extraction: The dried and powdered plant material (5.5 kg) was refluxed with 60% aqueous ethanol (B145695) (2 x 10 L) for 2.5 hours. The resulting extract was concentrated under reduced pressure.
-
Fractionation: The concentrated extract was subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of ethanol in water. The 60% ethanol fraction was collected and further fractionated on a silica (B1680970) gel column using a chloroform-methanol gradient.
-
Further Chromatographic Separation: A sub-fraction was then subjected to octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an RP-18 column with an isocratic elution of 45% aqueous methanol (B129727) to yield pure this compound (65 mg).
Alternative Method using Centrifugal Partition Chromatography (CPC):
An alternative method for the purification of Miyabenol C isomers from Vitis vinifera cane extract has been described using centrifugal partition chromatography (CPC). This technique utilized the 'Arizona' solvent system range (K and L) without a solid support.
In Vitro β-Secretase (BACE1) Inhibition Assay
The primary biological activity identified in early research was the inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells and mouse neuroblastoma N2a cells were used.
-
Treatment: Cells were treated with varying concentrations of this compound or a known β-secretase inhibitor (positive control) for 10 hours.
-
Cell Lysis: After treatment, cells were lysed to release intracellular proteins, including BACE1.
-
Activity Assay: The β-secretase activity in the cell lysates was measured using a commercial fluorescence-based assay kit. The assay utilizes a specific peptide substrate for BACE1 that is conjugated to a fluorophore and a quencher. Cleavage of the substrate by BACE1 results in a measurable increase in fluorescence.
-
In Vitro Assay with Recombinant Enzyme: The direct inhibitory effect of this compound on BACE1 was confirmed by incubating the purified compound with recombinant BACE1 and its substrate.
Table 3: Biological Activity of this compound
| Target Enzyme | Activity | IC₅₀ Value | Source |
| β-Secretase (BACE1) | Inhibition | Not explicitly reported as a precise value in early papers, but significant inhibition was demonstrated. | |
| Hyaluronidase | Inhibition | Strong inhibitory effects noted, but specific IC₅₀ values are not provided in the initial discovery papers. |
Signaling Pathway and Mechanism of Action
This compound exerts its neuroprotective effects by modulating the processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase to produce amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease. This compound was found to inhibit the activity of BACE1, thereby reducing the production of Aβ.
The following diagram illustrates the APP processing pathway and the inhibitory action of this compound.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.
The following diagram illustrates the general workflow for the isolation and identification of this compound.
Figure 2: General Workflow for the Isolation of this compound.
References
Beyond BACE1: A Technical Guide to the Other Biological Activities of cis-Miyabenol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known biological activities of cis-Miyabenol C, a resveratrol (B1683913) trimer, extending beyond its well-documented role as a BACE1 inhibitor. While research has heavily focused on its potential for Alzheimer's disease treatment through the modulation of amyloid precursor protein processing, emerging evidence suggests a broader spectrum of bioactivity. This document summarizes the available data on its antioxidant and anti-inflammatory properties, presents detailed experimental protocols for relevant assays, and visualizes key signaling pathways and workflows.
Overview of Known Biological Activities
This compound is a stilbenoid, a class of natural phenols known for their diverse pharmacological effects. While its BACE1 inhibitory activity is a primary focus of many studies, other biological effects have been reported, primarily centering on its antioxidant and anti-inflammatory potential.
Antioxidant Activity
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through its "strong hyaluronidase (B3051955) inhibitory effects". Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. Its inhibition is a marker for anti-inflammatory and anti-aging properties.
Contradictory findings exist regarding its effect on specific inflammatory pathways. An in silico study investigating the inhibition of tumor necrosis factor-alpha (TNF-α) induced cytotoxicity in L929 cells found this compound to be ineffective. This suggests that its anti-inflammatory action may be selective and not mediated through the TNF-α pathway, or that the in silico model may not fully represent the compound's biological activity.
Inhibition of Amyloid-β Fibril Aggregation
Distinct from its enzymatic inhibition of BACE1, this compound has been shown to directly interfere with the aggregation of amyloid-beta (Aβ) peptides into fibrils, a pathological hallmark of Alzheimer's disease. A study that isolated and tested two isomers, (E)-cis-Miyabenol C and (Z)-cis-Miyabenol C, demonstrated their ability to inhibit Aβ fibril formation.
Quantitative Data
The available quantitative data for the biological activities of this compound beyond BACE1 inhibition is limited. The most specific data comes from an assay on the inhibition of amyloid-beta fibril formation.
| Biological Activity | Isomer | Assay | Concentration | Result (Inhibition %) |
| Aβ Fibril Aggregation Inhibition | (E)-cis-Miyabenol C | Thioflavin T Assay | 10 µM | 28 ± 8 |
| Aβ Fibril Aggregation Inhibition | (Z)-cis-Miyabenol C | Thioflavin T Assay | 10 µM | 19 ± 5 |
Note: The lack of further quantitative data in the public domain highlights a significant gap in the understanding of this compound's bioactivity and presents an opportunity for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the test compound or positive control at various concentrations to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer. This solution should be freshly prepared.
-
Prepare a stock solution of Trolox in phosphate buffer to be used as the standard.
-
Prepare serial dilutions of the Trolox standard and the test compound in phosphate buffer.
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the test compound is expressed as Trolox equivalents (TE).
Anti-inflammatory Activity Assays
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
Bovine serum albumin (BSA)
-
Acetate (B1210297) buffer (pH 3.5)
-
Test compound (this compound)
-
Positive control (e.g., Apigenin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of hyaluronidase in acetate buffer.
-
Prepare a solution of hyaluronic acid in acetate buffer.
-
Prepare a solution of BSA in acetate buffer.
-
Prepare various concentrations of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add a pre-determined amount of the hyaluronidase solution to each well.
-
Add the test compound or positive control at different concentrations to the wells and incubate at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well and incubate at 37°C for 20 minutes.
-
Stop the reaction by adding an acidic albumin solution. The undigested hyaluronic acid will precipitate with the albumin, causing turbidity.
-
Measure the absorbance at 600 nm. The absorbance is inversely proportional to the enzyme activity.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Test compound (this compound)
-
Positive control (e.g., L-NAME)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as the negative control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
Cell viability should be assessed in parallel using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
Amyloid-β Fibril Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (pH 8.5)
-
Test compound (this compound)
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP, followed by evaporation to form a film, and then resuspending in DMSO.
-
Dilute the Aβ(1-42) stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Prepare a stock solution of ThT in buffer.
-
Prepare various concentrations of the test compound.
-
In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at different concentrations.
-
Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
At specified time points, take aliquots of the reaction mixture and add them to a solution of ThT in glycine-NaOH buffer.
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and the workflows of the key experimental protocols.
Caption: Putative antioxidant signaling pathway for this compound.
Caption: Potential anti-inflammatory signaling pathway for this compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
Unveiling the Molecular Machinery: cis-Miyabenol C as a BACE1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The accumulation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Consequently, the inhibition of BACE1 represents a primary therapeutic strategy for the development of disease-modifying treatments for this neurodegenerative disorder. This technical guide provides an in-depth analysis of the mechanism of action of cis-Miyabenol C, a resveratrol (B1683913) trimer, as a BACE1 inhibitor. This document synthesizes available data on its inhibitory effects, details the experimental protocols used for its characterization, and visualizes the core biological pathways and experimental workflows.
This compound, a naturally occurring stilbenoid, has been identified as a direct inhibitor of BACE1 activity.[1][2][3] Mechanistic studies reveal that it reduces the production of Aβ peptides by attenuating the catalytic function of BACE1 without altering the expression levels of BACE1 or its substrate, the amyloid precursor protein (APP).[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and functional consequences of BACE1 inhibition by this compound.
Quantitative Data on BACE1 Inhibition
While the primary literature demonstrates a dose-dependent inhibition of BACE1 by this compound, a specific IC50 value is not explicitly reported.[1] However, to provide a comparative context, the inhibitory activities of other resveratrol oligomers against BACE1 are presented below.
| Compound | Type | BACE1 IC50 (µM) | Reference |
| Gnetin H | Resveratrol Trimer | 0.34 | [4] |
| Suffruticosol B | Resveratrol Trimer | 0.88 | [4] |
| α-viniferin | Resveratrol Dimer | 6-32 | [1] |
| Resveratrol | Monomer | 11.9 | [4] |
Table 1: BACE1 Inhibitory Activity of Resveratrol and its Oligomers. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for various resveratrol-related compounds against BACE1.
Mechanism of Action
This compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of BACE1.[1][2][3] This inhibition disrupts the amyloidogenic pathway, the primary cascade leading to the production of neurotoxic Aβ peptides.
The core mechanism involves the following key points:
-
Direct BACE1 Inhibition: this compound has been shown to inhibit BACE1 activity in both in vitro enzymatic assays and cell-based models.[1][2][3]
-
No Effect on Protein Expression: The inhibitory action is not due to a reduction in the cellular levels of BACE1, APP, or other secretases such as ADAM10 and TACE (α-secretases), or the γ-secretase component Presenilin 1.[2][3] This indicates a direct interaction with the BACE1 enzyme.
-
Reduction of Amyloidogenic Products: By inhibiting BACE1, this compound leads to a dose-dependent decrease in the levels of soluble APPβ (sAPPβ) and the C-terminal fragment C99.[2][3] Consequently, the production and secretion of both Aβ40 and Aβ42 are significantly reduced.[1]
-
Kinetic Mechanism: The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been elucidated in the reviewed scientific literature.
Signaling Pathway of BACE1 in APP Processing
The following diagram illustrates the amyloidogenic pathway and the point of intervention for this compound.
Experimental Protocols
The inhibitory effect of this compound on BACE1 activity has been validated through both in vitro and cell-based assays.
In Vitro BACE1 Inhibition Assay
This assay directly measures the enzymatic activity of purified BACE1 in the presence of an inhibitor.
Protocol:
-
Reagents:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., Sodium Acetate, pH 4.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known BACE1 inhibitor (positive control)
-
Solvent (negative control)
-
-
Procedure:
-
A commercial BACE1 assay kit (e.g., from Sigma) is typically used.[1]
-
Recombinant BACE1 enzyme and varying concentrations of this compound (or controls) are pre-incubated in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to BACE1 activity.
-
-
Data Analysis:
-
The percentage of BACE1 inhibition is calculated relative to the solvent control.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based BACE1 Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit BACE1 activity in a more physiologically relevant environment.
Protocol:
-
Cell Culture:
-
Use a cell line that expresses APP, such as human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a cells stably expressing human APP695.[1]
-
-
Treatment:
-
Cells are treated with varying concentrations of this compound, a known BACE1 inhibitor (positive control), or a vehicle control (e.g., DMSO) for a specified period (e.g., 10 hours).[1]
-
-
Sample Collection:
-
The conditioned media is collected to measure secreted Aβ and sAPPβ levels.
-
Cell lysates are prepared to measure intracellular protein levels and BACE1 activity.
-
-
Analysis:
-
Aβ40 and Aβ42 levels in the conditioned media are quantified using ELISA kits.
-
sAPPβ levels in the conditioned media and APP C-terminal fragments (CTFs) in the cell lysates are measured by Western blotting.
-
Cellular BACE1 activity is determined using a commercial β-secretase activity assay kit (e.g., from Millipore).[1]
-
-
Data Analysis:
-
The reduction in Aβ and sAPPβ levels, and the decrease in cellular BACE1 activity, are quantified relative to the vehicle control to assess the inhibitory effect of this compound.
-
Conclusion
This compound has emerged as a promising natural product-based BACE1 inhibitor. Its mechanism of action involves the direct inhibition of BACE1 enzymatic activity, leading to a reduction in the production of neurotoxic amyloid-beta peptides. While the precise kinetic mechanism of inhibition and a definitive IC50 value require further investigation, the existing data strongly support its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential BACE1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of cis-Miyabenol C
Introduction
cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer, a type of stilbenoid, which has garnered interest within the scientific community for its potential biological activities. Stilbenoids are a class of polyphenolic compounds produced by plants in response to stress, such as injury or fungal infection. Found in various plant sources, including grapevine (Vitis vinifera), fennel (Foeniculum vulgare), and certain sedges (Carex species), this compound is a subject of research for its potential applications in pharmacology and drug development. These application notes provide detailed protocols for the isolation and purification of this compound from plant materials, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein cover extraction from raw plant material followed by multi-step chromatographic purification.
Data Presentation: Quantitative Analysis of this compound in Various Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions such as pathogen infection. The following table summarizes the reported concentrations of this compound in different plant materials.
| Plant Species | Plant Part | Condition | Concentration of this compound | Reference |
| Vitis vinifera (Grapevine) | Leaves | Infected | 50.37 mg/kg | [1] |
| Vitis vinifera (Grapevine) | Canes | Not Specified | 2.0% of total stilbenes in a commercial extract (Miyabenol C, isomer not specified) | [2] |
| Carex lepidocarpa | Roots | Dried | 3.21–4.81 mg/g | [3] |
Experimental Protocols
The isolation and purification of this compound is a multi-step process that begins with the extraction from plant material, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other phytochemicals.
Protocol 1: Extraction of Crude Stilbenoid Mixture from Plant Material
This protocol describes a general method for the extraction of stilbenoids, including this compound, from dried plant material.
1. Materials and Equipment:
- Dried and powdered plant material (e.g., grapevine canes, leaves, or roots)
- Methanol (B129727) or Ethanol (HPLC grade)
- Acetone (HPLC grade)
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
- Ultrasonic bath
- Shaker
2. Extraction Procedure (Choice of Method):
-
Maceration:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the powder in a large Erlenmeyer flask and add 1 L of 80% aqueous methanol.
-
Seal the flask and place it on a shaker at room temperature for 24-48 hours.
-
Filter the mixture through a Büchner funnel to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Weigh 50 g of the dried, powdered plant material.
-
Place the powder in a beaker and add 500 mL of 70% aqueous ethanol.
-
Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Filter the mixture to separate the extract.
-
Repeat the extraction process on the plant residue to maximize yield.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
3. Post-Extraction Processing:
- The resulting crude extract can be lyophilized to obtain a dry powder.
- For preliminary purification, the crude extract can be redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophylls. The aqueous-methanolic phase containing the more polar stilbenoids is retained and concentrated.
Protocol 2: Purification of this compound using Chromatographic Techniques
This protocol outlines a multi-step chromatographic purification scheme to isolate this compound from the crude extract.
Step 1: Flash Chromatography (Initial Fractionation)
1. Materials and Equipment:
- Crude stilbenoid extract
- Silica (B1680970) gel (for normal-phase) or C18-functionalized silica gel (for reversed-phase)
- Flash chromatography system with appropriate column size
- Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297) for normal-phase; methanol, water for reversed-phase)
- Fraction collector
- Thin Layer Chromatography (TLC) plates for monitoring fractions
2. Procedure:
- Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent.
- Load the dissolved extract onto a pre-equilibrated flash chromatography column.
- Elute the column with a stepwise or linear gradient of the mobile phase. For a normal-phase separation, a gradient from n-hexane to ethyl acetate is common. For reversed-phase, a gradient from water to methanol can be used.
- Collect fractions of a defined volume using a fraction collector.
- Monitor the collected fractions by TLC, pooling fractions that contain compounds with similar retention factors.
- Analyze the pooled fractions by HPLC to identify those containing this compound.
Step 2: Centrifugal Partition Chromatography (CPC) (Intermediate Purification)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
1. Materials and Equipment:
- CPC instrument
- Biphasic solvent system (e.g., ARIZONA system K: n-heptane/ethyl acetate/methanol/water in a 1:1:1:1 v/v/v/v ratio)
- HPLC for fraction analysis
2. Procedure:
- Prepare the biphasic solvent system by thoroughly mixing the solvents and allowing the phases to separate.
- Fill the CPC rotor with the stationary phase (typically the more polar phase).
- Dissolve the enriched fraction from the flash chromatography step in a small volume of the mobile phase.
- Inject the sample into the CPC system.
- Pump the mobile phase through the system at a specific flow rate and rotor speed.
- Collect fractions as they elute from the column.
- Analyze the fractions by HPLC to identify those containing pure or nearly pure this compound.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
This final step is used to achieve high purity of the target compound.
1. Materials and Equipment:
- Preparative HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size)
- Mobile phase: Acetonitrile (B52724) and water (both with 0.1% formic acid)
- Fraction collector
2. Procedure:
- Dissolve the this compound-containing fraction from the CPC step in the initial mobile phase.
- Inject the sample onto the preparative HPLC column.
- Elute with a linear gradient of acetonitrile in water (e.g., 20% to 60% acetonitrile over 40 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).
- Collect the peak corresponding to this compound.
- Evaporate the solvent from the collected fraction to obtain the purified compound.
- Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical relationships in the purification and analysis of this compound.
References
- 1. A Reference List of Phenolic Compounds (Including Stilbenes) in Grapevine (Vitis vinifera L.) Roots, Woods, Canes, Stems, and Leaves [mdpi.com]
- 2. Vitis vinifera canes, a source of stilbenoids against downy mildew | OENO One [oeno-one.eu]
- 3. Stilbenes in Carex acuta and Carex lepidocarpa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing cis-Miyabenol C Efficacy in N2a695 and SH-SY5Y Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2] This inhibition leads to a reduction in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] These application notes provide detailed protocols for utilizing two common neuronal cell lines, N2a695 and SH-SY5Y, to evaluate the efficacy of this compound as a potential therapeutic agent for Alzheimer's disease.
The N2a695 cell line is a mouse neuroblastoma line stably overexpressing human APP695, making it an ideal model for studying the effects of compounds on Aβ production.[3] The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative diseases and can be differentiated into a more mature neuronal phenotype to study neuroprotection against various insults, including oxidative stress and neurotoxicity.[4][5][6]
Data Presentation
Table 1: Summary of Expected Quantitative Data for this compound Efficacy Testing
| Cell Line | Assay | Endpoint Measured | Expected Outcome with this compound |
| N2a695 | β-secretase (BACE1) Activity Assay | BACE1 enzymatic activity | Dose-dependent decrease |
| Aβ40/42 ELISA | Levels of secreted Aβ40 and Aβ42 peptides | Dose-dependent decrease | |
| Western Blot | Levels of sAPPβ and C-terminal fragments (CTFs) | Dose-dependent decrease in sAPPβ and β-CTF | |
| Cell Viability (e.g., MTT Assay) | Cell viability/cytotoxicity | No significant cytotoxicity at effective concentrations | |
| SH-SY5Y | Neurotoxicity Assay (e.g., H₂O₂ or Aβ₄₂ oligomer-induced) | Cell viability | Increased cell viability compared to toxin-treated cells |
| Oxidative Stress Assay (e.g., DCF-DA) | Intracellular Reactive Oxygen Species (ROS) levels | Decreased ROS levels compared to toxin-treated cells | |
| Apoptosis Assays (e.g., Caspase-3 activity, Annexin V/PI staining) | Markers of apoptosis | Decreased markers of apoptosis compared to toxin-treated cells | |
| Western Blot | Levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) | Decreased Bax/Bcl-2 ratio compared to toxin-treated cells |
Signaling Pathways and Experimental Workflows
Experimental Protocols
I. Cell Culture Protocols
A. N2a695 Cell Culture
-
Culture Medium: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach cells.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed at a ratio of 1:2 to 1:4.
-
Change the medium every 2-3 days.
-
B. SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: Prepare a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Subculturing: Passage cells when they reach approximately 80% confluency using 0.25% Trypsin-EDTA.[7]
-
Neuronal Differentiation (for neuroprotection studies):
-
Seed SH-SY5Y cells at a density of 1 x 10⁵ cells/cm².
-
After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.[8][9]
-
II. Efficacy Testing Protocols for this compound
A. Preparation of this compound
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
B. Cytotoxicity Assay (MTT Assay)
-
Seed N2a695 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 24-48 hours. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
C. β-Secretase (BACE1) Activity Assay in N2a695 Cells
-
Cell Treatment: Seed N2a695 cells in a 6-well plate. Once confluent, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a known BACE1 inhibitor (positive control) for 10-24 hours.[2][9]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable cell lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Activity Assay:
-
Use a commercial β-secretase activity assay kit or a fluorogenic substrate-based assay.[10]
-
In a 96-well black plate, add cell lysate to each well.
-
Add the β-secretase substrate to each well.
-
Incubate the plate at 37°C in the dark for 1-2 hours.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).[10]
-
BACE1 activity is proportional to the fluorescence signal and can be expressed as a percentage of the vehicle-treated control.
-
D. Aβ40/42 Quantification by ELISA in N2a695 Cells
-
Cell Treatment: Treat N2a695 cells with this compound as described for the BACE1 activity assay.
-
Sample Collection: Collect the conditioned medium from each well.
-
ELISA:
-
Use commercial ELISA kits for human Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to measure the concentration of Aβ peptides in the conditioned medium.
-
The results are typically expressed as pg/mL or as a percentage of the vehicle-treated control.
-
E. Neuroprotection Assay in Differentiated SH-SY5Y Cells
-
Cell Seeding and Differentiation: Seed and differentiate SH-SY5Y cells in a 96-well plate as described previously.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2-4 hours.
-
Induction of Neurotoxicity: After pre-treatment, induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or pre-aggregated Aβ₄₂ oligomers to the culture medium for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described above. An increase in cell viability in the this compound-treated groups compared to the toxin-only treated group indicates a neuroprotective effect.
F. Measurement of Intracellular Reactive Oxygen Species (ROS) in SH-SY5Y Cells
-
Cell Treatment: Treat differentiated SH-SY5Y cells in a 96-well black plate with this compound and a neurotoxin as described for the neuroprotection assay.
-
ROS Detection:
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm using a microplate reader.
-
A decrease in fluorescence in the this compound-treated groups indicates a reduction in intracellular ROS.
-
G. Caspase-3 Activity Assay in SH-SY5Y Cells
-
Cell Treatment and Lysis: Treat differentiated SH-SY5Y cells as in the neuroprotection assay. After treatment, lyse the cells and quantify the protein concentration.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals.
-
A decrease in the rate of fluorescence increase in the this compound-treated groups indicates inhibition of caspase-3 activity.
-
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gleevec inhibits β-amyloid production but not Notch cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating cis-Miyabenol C in APP/PS1 Transgenic Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of cis-Miyabenol C, a resveratrol (B1683913) trimer, using the APP/PS1 transgenic mouse model of Alzheimer's disease (AD). This document outlines detailed experimental protocols, from animal handling and drug administration to biochemical analysis of brain tissue. All quantitative data from cited studies are presented in standardized tables for clarity and ease of comparison. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of the compound's mechanism of action and the experimental design.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] One of the primary pathological mechanisms is the amyloidogenic processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the generation of toxic Aβ peptides.[2][3] APP/PS1 transgenic mice, which overexpress mutant forms of human APP and presenilin-1 (PS1), are a widely used animal model that recapitulates key aspects of AD pathology, including the formation of Aβ plaques.[4][5][6]
This compound, a naturally occurring resveratrol trimer, has emerged as a potential therapeutic agent for AD.[2] In vivo studies have demonstrated its ability to modulate the amyloidogenic pathway and reduce Aβ levels in the brains of APP/PS1 mice.[7][8] This document provides detailed methodologies for replicating and expanding upon these findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo evaluation of this compound in 12-month-old APP/PS1 mice following intracerebroventricular injection.
Table 1: Effect of this compound on Soluble Aβ Levels in APP/PS1 Mouse Brain [8]
| Brain Region | Analyte | Vehicle Control (pg/mg protein) | This compound (0.6 µg/g) (pg/mg protein) | Percent Reduction | p-value |
| Cortex & Hippocampus | Soluble Aβ40 | ~150 | ~75 | ~50% | <0.01 |
| Cortex & Hippocampus | Soluble Aβ42 | ~250 | ~125 | ~50% | <0.01 |
Table 2: Effect of this compound on Insoluble Aβ Levels in APP/PS1 Mouse Brain [8]
| Brain Region | Analyte | Vehicle Control (pg/mg protein) | This compound (0.6 µg/g) (pg/mg protein) | Percent Change | p-value |
| Cortex & Hippocampus | Insoluble Aβ40 | No significant change | No significant change | N/A | >0.05 |
| Cortex & Hippocampus | Insoluble Aβ42 | No significant change | No significant change | N/A | >0.05 |
Experimental Protocols
Animal Model and Husbandry
-
Mouse Strain: APP/PS1 double transgenic mice. These mice harbor mutations in both the amyloid precursor protein (APP) and presenilin 1 (PS1) genes, leading to the age-dependent accumulation of Aβ plaques.[9]
-
Age: 12 months old at the start of the experiment.[8]
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum. All animal procedures must be approved by and conducted in accordance with the institution's animal care and use committee guidelines.
This compound Administration
-
Compound Preparation: this compound is prepared at a concentration for a final dose of 0.6 µg/g of body weight.[8]
-
Vehicle: The vehicle control consists of 45% DMSO in artificial cerebrospinal fluid.[8]
-
Administration Route: Intracerebroventricular (ICV) injection. This route ensures direct delivery to the central nervous system.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) at 50 µg/g).[7]
-
Place the anesthetized mouse in a stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Identify the bregma and drill a small hole over the lateral ventricle.
-
Using a 5 µL-blunt needle connected to a syringe pump, slowly inject 4 µL of either the this compound solution or the vehicle control at a constant flow rate of 0.4 µL/min.[7]
-
Leave the needle in place for an additional 10 minutes to prevent reflux.[7]
-
Suture the incision and allow the mouse to recover.
-
-
Treatment Duration: 72 hours.[8]
Brain Tissue Collection and Processing
-
Three days post-injection, euthanize the mice via transcardial perfusion with ice-cold physiological saline.[7]
-
Dissect the cortex and hippocampus from each brain hemisphere.
-
For biochemical analysis, lyse the tissue in an appropriate buffer for subsequent Western blot and ELISA assays.[8]
Biochemical Analysis
-
Western Blotting:
-
Separate equal amounts of protein lysates on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against sAPPβ and other proteins of interest.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
ELISA:
-
Use commercial ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain lysates.[10]
-
Follow the manufacturer's instructions for the assay procedure.
-
Visualizations
Signaling Pathway of this compound in APP Processing
Caption: Mechanism of this compound in APP Processing.
Experimental Workflow for In Vivo Evaluation
Caption: Experimental Workflow for this compound Evaluation.
Discussion and Future Directions
The presented protocols and data demonstrate that this compound effectively reduces soluble Aβ levels in the brains of APP/PS1 mice, likely through the inhibition of BACE1 activity.[2][7] The lack of effect on insoluble Aβ may be due to the short treatment duration.[8]
Future studies should consider:
-
Chronic Dosing: Longer-term administration of this compound to assess its impact on insoluble Aβ plaque deposition and cognitive function.
-
Behavioral Testing: Incorporating behavioral assays, such as the Morris water maze or contextual fear conditioning, to evaluate the effects of this compound on learning and memory deficits in APP/PS1 mice.[6]
-
Pharmacokinetics and Bioavailability: Investigating the pharmacokinetic profile of this compound to optimize dosing and delivery methods.
-
Broader Mechanistic Studies: Exploring other potential neuroprotective effects of this compound, such as anti-inflammatory or antioxidant properties, which are also implicated in AD pathogenesis.[1][11][12]
By following these detailed application notes and protocols, researchers can effectively evaluate the therapeutic potential of this compound and other novel compounds for the treatment of Alzheimer's disease.
References
- 1. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 4. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Investigation of the Inflammatory Landscape in the Brain and Bone Marrow of the APP/PS1 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of cis-Miyabenol C in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) administration of cis-Miyabenol C in mice. This protocol is designed for studies investigating the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, where it has been identified as a potential β-secretase inhibitor.
Introduction
This compound is a resveratrol (B1683913) trimer found in various plants, including grapes.[1] Like other stilbenoids, it possesses biological activities that are of interest in drug development. Notably, Miyabenol C has been shown to inhibit β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] Due to its poor water solubility, direct administration into the central nervous system via ICV injection is an effective method to bypass the blood-brain barrier and study its effects on brain pathology.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C42H32O9 | [3] |
| Molecular Weight | 680.70 g/mol | [3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [4] |
| Mechanism of Action | β-secretase (BACE1) inhibitor |
Table 2: Recommended ICV Injection Parameters for this compound in Mice
| Parameter | Recommended Value | Notes |
| Mouse Strain | C57BL/6 | Commonly used in neuroscience research. |
| Age/Weight | 8-12 weeks / 20-25 g | Ensure animals are healthy and of appropriate size for surgery. |
| Anesthesia | Isoflurane (B1672236) (1-3% for maintenance) or Ketamine/Xylazine cocktail | Monitor respiratory rate and depth of anesthesia throughout the procedure. |
| Stereotaxic Coordinates | Anterior-Posterior (AP): -0.3 mm from BregmaMedial-Lateral (ML): ±1.0 mm from midlineDorsal-Ventral (DV): -2.5 mm from the skull surface | Based on the Paxinos and Franklin mouse brain atlas for the lateral ventricles. It is crucial to level the skull before drilling. |
| This compound Dosage | 0.02 - 0.2 mg/kg | Based on ICV administration of resveratrol in mice. A dose-response study is recommended. |
| Vehicle | 1-2% DMSO in sterile PBS or saline | DMSO concentration should be kept low to minimize neurotoxicity. A vehicle-only control group is essential. |
| Injection Volume | 1-5 µL | Inject slowly to avoid increased intracranial pressure. |
| Injection Rate | 0.5-1 µL/min | A slow injection rate minimizes backflow and tissue damage. |
| Needle/Syringe | 33-gauge needle with a Hamilton syringe | Ensure the needle is beveled and clean. |
Experimental Protocols
Preparation of this compound Solution
-
Stock Solution Preparation: Due to the poor water solubility of this compound, a stock solution should be prepared in 100% dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of DMSO. Gently vortex to ensure complete dissolution.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile phosphate-buffered saline (PBS) or sterile saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible, ideally between 1-2%, to minimize potential toxicity. For example, to prepare a working solution with a final DMSO concentration of 2% and a this compound concentration of 0.1 mg/mL, dilute 1 µL of the 10 mg/mL stock solution in 99 µL of sterile PBS.
-
Control Vehicle Solution: Prepare a vehicle control solution with the same final concentration of DMSO in sterile PBS or saline as the drug solution.
Intracerebroventricular (ICV) Injection Surgery (Stereotaxic Method)
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Place the mouse in a stereotaxic frame, ensuring the head is level.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Level the skull by ensuring that the dorsal-ventral coordinates for bregma and lambda are the same.
-
Move the stereotaxic arm to the coordinates for the lateral ventricle (AP: -0.3 mm, ML: ±1.0 mm from bregma).
-
Using a micro-drill, create a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
Carefully pierce the dura with the tip of the injection needle.
-
-
Injection:
-
Lower the 33-gauge needle attached to a Hamilton syringe to the target DV coordinate (-2.5 mm from the skull surface).
-
Infuse the prepared this compound solution or vehicle at a rate of 0.5-1 µL/min.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
-
Mandatory Visualizations
References
Measuring Amyloid-Beta Reduction After cis-Miyabenol C Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the reduction of amyloid-beta (Aβ) peptides following treatment with cis-Miyabenol C. This compound, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides.[1][2][3][4] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease.[1][3] These protocols are designed to offer standardized methods for academic and industry researchers to assess the efficacy of this compound and similar compounds in preclinical studies. Methodologies for enzyme-linked immunosorbent assay (ELISA), Western blotting, and immunohistochemistry are detailed to enable the quantification of Aβ levels and the analysis of related protein expression in both in vitro and in vivo models.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the formation of intracellular neurofibrillary tangles.[5] The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary event driving the disease's progression.[6] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][2][3] Therefore, inhibiting BACE1 activity is a promising therapeutic strategy to reduce Aβ production.[1][2][3]
Miyabenol C, a naturally occurring resveratrol trimer, has been shown to significantly inhibit β-secretase activity, leading to a reduction in Aβ levels.[1][3][7][8] Mechanistic studies have revealed that Miyabenol C does not alter the protein levels of APP, BACE1, α-secretases (ADAM10 and TACE), or the γ-secretase component Presenilin 1.[1][2][3][4][8] Instead, it directly inhibits the enzymatic activity of BACE1.[1][2][3][4][8] This document outlines detailed protocols to quantify the reduction of Aβ following treatment with its cis-isomer, this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of Miyabenol C on Aβ levels, which can be expected to be similar for this compound.
Table 1: Effect of Miyabenol C on Extracellular Aβ40 and Aβ42 Levels in N2a695 Cells [7]
| Treatment Group | Aβ40 (% of Control) | Aβ42 (% of Control) |
| DMSO (Control) | 100 | 100 |
| Miyabenol C (1 µM) | ~80 | ~75 |
| Miyabenol C (5 µM) | ~60 | ~50 |
| Miyabenol C (10 µM) | ~40 | ~30 |
| β-secretase inhibitor II (2µM) | ~20 | ~15 |
*p<0.05, **p<0.01, ***p<0.001 vs. DMSO control. Data is estimated from graphical representation in the source.
Table 2: Effect of Miyabenol C on APP Processing Products in N2a695 Cells [7][9]
| Treatment Group | sAPPα Level (% of Control) | sAPPβ Level (% of Control) | β-CTF Level (% of Control) |
| DMSO (Control) | 100 | 100 | 100 |
| Miyabenol C (5 µM) | Increased | Decreased | Decreased* |
| Miyabenol C (10 µM) | Increased | Decreased | Decreased |
| β-secretase inhibitor II (2µM) | Not reported | Decreased | Decreased** |
*p<0.05, **p<0.01 vs. DMSO control. Data is based on qualitative and quantitative analysis from the source.
Signaling Pathway
This compound is expected to act similarly to Miyabenol C by inhibiting the amyloidogenic processing of APP. The diagram below illustrates this pathway.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a neuronal cell line overexpressing human APP and subsequent treatment with this compound.
Caption: Cell Culture and Treatment Workflow.
Materials:
-
N2a695 cells (mouse neuroblastoma cells stably expressing human APP695)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
BACE1 inhibitor (positive control)
-
6-well or 12-well cell culture plates
Protocol:
-
Culture N2a695 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of this compound, DMSO (vehicle control), or a known BACE1 inhibitor (positive control).
-
Incubate the cells for a predetermined time, for example, 10 hours.[7][8]
-
After incubation, collect the conditioned media for Aβ ELISA. Centrifuge the media to remove any detached cells and store the supernatant at -80°C.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42
This protocol outlines the quantification of secreted Aβ40 and Aβ42 in the conditioned media.[10][11]
Caption: ELISA Workflow for Aβ Quantification.
Materials:
-
Human Aβ40 and Aβ42 ELISA kits
-
Conditioned media samples
-
Microplate reader
Protocol:
-
Use a commercially available human Aβ40 or Aβ42 ELISA kit and follow the manufacturer's instructions.[11][12][13]
-
Briefly, coat a 96-well plate with the capture antibody specific for Aβ40 or Aβ42.
-
Block the plate to prevent non-specific binding.
-
Add prepared standards and the collected conditioned media samples to the wells and incubate, often overnight at 4°C.[11]
-
Wash the plate and add the HRP-conjugated detection antibody.
-
Incubate for 1 hour at room temperature.[11]
-
Wash the plate again and add the TMB substrate.
-
Incubate in the dark for 30 minutes at room temperature.[11]
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
Western Blot Analysis of APP, BACE1, and APP-CTFs
This protocol is for the detection and semi-quantification of full-length APP, BACE1, and the C-terminal fragments (CTFs) of APP.[14][15]
Caption: Western Blot Workflow for Protein Analysis.
Materials:
-
Cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels (4-12% Bis-Tris for APP and BACE1, 10-20% Tris-Tricine for CTFs)[14]
-
PVDF or nitrocellulose membranes[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-APP, anti-BACE1, anti-APP C-terminal
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Use appropriate gel percentages for the target proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin or GAPDH.
Immunohistochemistry for Aβ Plaques in Animal Models
This protocol is for the visualization and quantification of Aβ plaques in brain tissue from Alzheimer's disease model animals (e.g., APP/PS1 mice) treated with this compound.[16][17][18]
Caption: Immunohistochemistry Workflow for Aβ Plaque Staining.
Materials:
-
Brain sections from treated and control animals
-
Xylene and ethanol (B145695) series for deparaffinization
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0, or 70% formic acid)[17][18]
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal serum in PBST)
-
Primary anti-Aβ antibody
-
Biotinylated secondary antibody
-
ABC peroxidase staining kit
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded brain sections. For frozen sections, bring them to room temperature.
-
Perform antigen retrieval. A common method for Aβ is incubation in 70% formic acid for 20 minutes.[18]
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution containing normal serum.
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections with PBST and incubate with a biotinylated secondary antibody.
-
Wash again and incubate with the avidin-biotin complex (ABC) reagent.
-
Develop the peroxidase reaction using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through an ethanol series and xylene, and then coverslip with mounting medium.
-
Acquire images using a microscope and quantify the Aβ plaque load using image analysis software.
Conclusion
The protocols detailed in this document provide a comprehensive framework for evaluating the efficacy of this compound in reducing amyloid-beta levels. By employing a combination of ELISA, Western blotting, and immunohistochemistry, researchers can obtain robust quantitative and qualitative data on the compound's mechanism of action and its potential as a therapeutic agent for Alzheimer's disease. Consistent application of these standardized methods will facilitate the comparison of results across different studies and contribute to the development of novel treatments targeting the amyloidogenic pathway.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 6. inotiv.com [inotiv.com]
- 7. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human/Rat β Amyloid (40) ELISA Kit Wako [fujifilmbiosciences.fujifilm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. novamedline.com [novamedline.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. 2.6. Immunohistochemistry and Amyloid Plaque Staining [bio-protocol.org]
- 17. Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075): Novus Biologicals [novusbio.com]
- 18. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
Application Notes and Protocols: Western Blot Analysis of sAPPβ Levels Following cis-Miyabenol C Incubation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The production of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2][3] The initial cleavage by BACE1 is the rate-limiting step in the amyloidogenic pathway and results in the secretion of a soluble ectodomain, sAPPβ.[1][4] Consequently, the levels of sAPPβ in biological fluids are a direct indicator of BACE1 activity.
Inhibiting BACE1 is a primary therapeutic strategy for reducing Aβ production in AD. cis-Miyabenol C, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of β-secretase activity. Studies have shown that Miyabenol C can significantly reduce the levels of sAPPβ and Aβ in both cell cultures and animal models of AD. This makes this compound a promising lead compound for AD drug development.
These application notes provide a detailed protocol for the analysis of sAPPβ levels by Western blot in a cell-based assay following treatment with this compound. This method is crucial for evaluating the efficacy of potential BACE1 inhibitors.
Signaling Pathway
The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of the Aβ peptide and producing sAPPα. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and γ-secretase generates the neurotoxic Aβ peptide and releases sAPPβ. This compound acts as a BACE1 inhibitor, thus reducing the production of sAPPβ and Aβ.
References
- 1. researchgate.net [researchgate.net]
- 2. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
cis-Miyabenol C solubility in DMSO, ethanol, and cell culture media
Welcome to the technical support center for cis-Miyabenol C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, handling, and application of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural stilbenoid, specifically a resveratrol (B1683913) trimer, found in plants such as grapes (Vitis vinifera). It is recognized for its biological activities, including its role as a β-secretase inhibitor and its antioxidative properties.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro and in vivo studies.[1][2] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve solid this compound in 100% DMSO. For cell culture experiments, a stock solution of 10-20 mM is common.[3] For in vivo studies, a more concentrated stock, such as 40 mg/mL in DMSO, can be prepared.[1] Ensure the compound is fully dissolved by vortexing.
Q4: Is this compound stable in cell culture media?
A4: While direct studies on the long-term stability of this compound in cell culture media are limited, it is common practice to dilute the DMSO stock solution into the cell culture medium immediately before use. To minimize potential degradation and precipitation, it is advisable to prepare fresh dilutions for each experiment and avoid storing the compound in aqueous solutions for extended periods.
Q5: What is the primary mechanism of action of this compound?
A5: The most well-characterized mechanism of action for this compound is the inhibition of β-secretase (BACE1) activity.[3][4] This inhibition reduces the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3][4] It does not appear to affect the activity of α-secretase or γ-secretase.[4]
Solubility Data
The following table summarizes the available solubility information for this compound.
| Solvent | Reported Concentration/Solubility | Notes |
| DMSO | 10 mM and 20 mM stock solutions reported.[2][3] | A 40 mg/mL stock solution has been prepared for in vivo use.[1] |
| Ethanol | No specific quantitative data available. | Generally, stilbenoids show some solubility in ethanol. |
| Cell Culture Media | Not directly soluble. Requires a DMSO stock solution for dilution. | Final DMSO concentration in media should be kept low (typically ≤0.5%) to avoid solvent toxicity to cells. |
Troubleshooting Guides
Issue: Precipitation is observed after diluting the this compound stock solution in cell culture media.
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its aqueous solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause the compound to "crash out." Pre-warm the cell culture media to 37°C. Add the DMSO stock solution dropwise while gently swirling the media to ensure even and rapid dispersal. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for making dilutions. |
| Instability in Aqueous Solution | This compound may not be stable in the aqueous environment of the cell culture media over long periods. Prepare fresh dilutions of this compound in media for each experiment and add it to the cells immediately. For longer-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. |
Issue: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Potential Cause | Recommended Solution |
| Partial Precipitation | Micro-precipitation may not be visible to the naked eye but can reduce the effective concentration of the compound. Before adding to cells, visually inspect the media for any signs of precipitation. If unsure, you can filter the final diluted solution through a 0.22 µm syringe filter. |
| Inaccurate Stock Solution Concentration | Ensure the stock solution was prepared accurately. Verify the calculations and weighing of the solid compound. It is good practice to prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Degradation of the Compound | This compound, like other stilbenoids, may be sensitive to light and oxidation. Protect stock solutions from light by using amber vials or wrapping tubes in foil. Minimize exposure of the compound to air. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid, Molecular Weight: 680.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 680.7 g/mol * (1000 mg / 1 g) = 13.614 mg
-
-
Weigh out 13.61 mg of solid this compound and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Treating Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium (e.g., DMEM/F12 with serum and supplements)
-
20 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the volume of the 20 mM stock solution needed. For 1 mL of media with a final concentration of 10 µM:
-
V_stock = (10 µM * 1 mL) / 20 mM = 0.5 µL
-
-
Prepare an intermediate dilution if the required volume of the stock solution is too small to pipette accurately.
-
Warm the complete cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium. Mix immediately by gentle swirling or inversion.
-
For the vehicle control, add the same volume of DMSO to an equal volume of pre-warmed medium. The final concentration of DMSO should be consistent across all treatments and typically not exceed 0.5%.
-
Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Protocol 3: In Vitro β-Secretase (BACE1) Activity Assay
This protocol provides a general workflow for measuring the inhibitory effect of this compound on BACE1 activity using a commercially available fluorescence-based assay kit.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate peptide
-
Assay buffer
-
This compound
-
Known BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer. Also, prepare solutions for the positive control (known inhibitor) and a vehicle control (DMSO in assay buffer).
-
In the wells of the 96-well plate, add the BACE1 enzyme solution.
-
Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.
-
Incubate the plate for a pre-determined time at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore used in the kit.
-
Calculate the rate of reaction for each concentration of this compound and the controls.
-
Determine the percentage of BACE1 inhibition for each concentration and calculate the IC50 value for this compound.
Signaling Pathways and Experimental Workflows
β-Secretase Inhibition Pathway
The primary established mechanism of action for this compound is the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.
Caption: Inhibition of the amyloidogenic pathway by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture system.
Caption: General experimental workflow for cell-based assays with this compound.
References
Addressing cis-Miyabenol C cytotoxicity at high concentrations in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with cis-Miyabenol C at high concentrations in vitro.
Frequently Asked Questions (FAQs)
Q1: At what concentrations does this compound typically exhibit cytotoxicity?
A1: Based on studies with the related compound Miyabenol C, dose-dependent cytotoxicity is often observed at concentrations of 40 µM and higher in cell lines such as N2a695 cells.[1] It is recommended to perform a dose-response curve in your specific cell line to determine the precise cytotoxic threshold. For functional assays, concentrations below 20 µM are likely to be non-toxic.[1]
Q2: What is the potential mechanism of this compound-induced cytotoxicity at high concentrations?
A2: While the exact mechanism for this compound is under investigation, high concentrations of phenolic compounds like resveratrol (B1683913) trimers can induce oxidative stress and trigger apoptosis. This may involve the activation of caspase cascades, leading to programmed cell death.
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[2][3][4]
-
Early Apoptosis: Annexin V positive, PI negative.
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive.
-
Necrosis: Annexin V negative, PI positive.
-
Live Cells: Annexin V negative, PI negative.
Q4: Can solvent toxicity be a contributing factor to the observed cytotoxicity?
A4: Yes, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[5] It is crucial to ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (generally <0.5%). Always include a vehicle-only control in your experiments to assess any cytotoxic effects of the solvent itself.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High levels of cell death observed even at low this compound concentrations (<40 µM). | 1. High Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Instability: The compound may be degrading into toxic byproducts in the culture medium. | 1. Action: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your cell line. 2. Action: Ensure the final solvent concentration is non-toxic (e.g., <0.5% for DMSO). Run a vehicle-only control.[5] 3. Action: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
| Inconsistent cytotoxicity results between experiments. | 1. Variable Cell Health: Differences in cell passage number, confluency, or viability at the time of seeding. 2. Inconsistent Seeding Density: Uneven cell numbers across wells can lead to variable results.[5] | 1. Action: Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding.[6] 2. Action: Ensure a homogenous single-cell suspension before seeding and visually inspect plates for even distribution.[5] |
| Discrepancy between different viability assays (e.g., MTT vs. LDH release). | Different Mechanisms of Cell Death: Assays measure different endpoints. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH release measures loss of membrane integrity, a later event.[7] | Action: Use multiple assays to get a comprehensive picture. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH release) and a specific apoptosis assay (Caspase-3/7 activity).[8] |
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound on HEK293 Cells after 24-hour exposure.
| This compound (µM) | Cell Viability (%) (Mean ± SD) | Caspase-3/7 Activity (RLU) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 1,500 ± 210 |
| 10 | 98 ± 5.1 | 1,650 ± 250 |
| 20 | 95 ± 4.8 | 2,100 ± 300 |
| 40 | 75 ± 6.2 | 8,500 ± 980 |
| 80 | 45 ± 5.9 | 15,200 ± 1,800 |
| 100 | 20 ± 3.7 | 25,000 ± 2,900 |
Table 2: Cytoprotective Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in HEK293 Cells.
| Treatment | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.0 |
| This compound (80 µM) | 45 ± 5.9 |
| N-acetylcysteine (NAC) (5 mM) | 99 ± 4.7 |
| This compound (80 µM) + NAC (5 mM) | 85 ± 6.3 |
Experimental Protocols
Protocol 1: Assessing Apoptosis using Annexin V/PI Staining
This protocol is for differentiating between apoptotic and necrotic cells via flow cytometry.[2][3][9]
-
Cell Preparation: Seed and treat cells with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 2: Measuring Caspase-3/7 Activity
This protocol uses a luminescent assay to quantify caspase-3 and -7 activities, which are key markers of apoptosis.[8][10][11]
-
Cell Seeding: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibration: After treatment, allow the plate to equilibrate to room temperature for 20-30 minutes.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL of reagent to 100 µL of media).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.
Protocol 3: Cytoprotection Co-treatment with N-acetylcysteine (NAC)
This protocol assesses the ability of the antioxidant NAC to mitigate this compound-induced cytotoxicity.[12][13][14]
-
Pre-treatment: Pre-treat cells with a non-toxic concentration of NAC (e.g., 5 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add the desired concentrations of this compound to the wells already containing NAC.
-
Controls: Include wells with:
-
Vehicle only
-
This compound only
-
NAC only
-
-
Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
-
Viability Assay: Assess cell viability using an appropriate method, such as an MTT or LDH release assay.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting cis-Miyabenol C BACE1 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Beta-secretase 1 (BACE1) inhibition assays involving cis-Miyabenol C.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the most common causes?
A1: Inconsistent IC50 values for this compound in BACE1 assays can stem from several factors inherent to the compound's chemical nature and the assay conditions. The most common sources of variability include:
-
Isomeric Purity: this compound, a stilbenoid, is susceptible to cis-trans isomerization, especially when exposed to light.[1][2] The trans-isomer may have a different inhibitory potency, and varying ratios of cis to trans isomers in your sample will lead to inconsistent results.
-
Compound Solubility and Aggregation: As a complex polyphenol, this compound may have limited solubility in aqueous assay buffers, leading to precipitation, especially at higher concentrations.[3] This effectively lowers the concentration of the inhibitor in solution and can cause aggregation, which often leads to non-specific inhibition.
-
Reagent Handling and Stability: Inconsistent thawing of BACE1 enzyme or the FRET substrate, as well as repeated freeze-thaw cycles, can lead to variable enzyme activity.[3] Natural products like this compound can also be unstable under certain storage and assay conditions (e.g., pH, temperature).[3]
-
Assay Conditions: Variations in incubation time, temperature, pH, and the final concentration of solvents like DMSO can significantly impact enzyme activity and inhibitor potency.
Q2: How can we minimize the risk of cis-trans isomerization of Miyabenol C during our experiments?
A2: To minimize light-induced isomerization of your this compound samples, it is crucial to work under subdued light conditions. Prepare stock solutions and conduct the assay in amber-colored tubes and plates. If possible, work in a darkened room or use a plate reader with the cover on. It is also advisable to prepare fresh dilutions of the compound for each experiment from a stock solution that has been stored protected from light at a low temperature.
Q3: My BACE1 assay shows a weaker than expected inhibition with this compound. What should I check?
A3: A weaker than expected inhibitory effect could be due to several factors:
-
Compound Degradation: Ensure that your this compound stock has been stored properly and has not degraded. Prepare fresh aliquots from a new stock if in doubt.
-
Suboptimal Assay Conditions: Verify the pH of your assay buffer; BACE1 activity is optimal at an acidic pH (typically around 4.5). Also, confirm that the enzyme and substrate concentrations are appropriate for your assay setup.
-
Incorrect DMSO Concentration: High concentrations of DMSO can interfere with enzyme activity. It is recommended to keep the final DMSO concentration at or below 1%, and to maintain the same concentration across all wells, including controls.
Q4: We are observing a high background signal in our fluorescence-based BACE1 assay. What could be the cause?
A4: A high background signal in a FRET-based assay can be due to:
-
Autofluorescence of this compound: Polyphenolic compounds can sometimes exhibit intrinsic fluorescence, which may interfere with the assay signal. It is important to run a control with this compound and the substrate without the enzyme to check for autofluorescence.
-
Contaminated Reagents: Ensure that your assay buffer and other reagents are free from fluorescent contaminants.
-
Incorrect Plate Reader Settings: Verify that the excitation and emission wavelengths and the filter settings on your plate reader are correct for the specific FRET pair used in your substrate.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurity/Isomerization | 1. Protect all solutions containing this compound from light by using amber tubes and plates. 2. Prepare fresh dilutions for each experiment. 3. If possible, analyze the isomeric purity of your compound stock using HPLC. |
| Compound Precipitation | 1. Visually inspect wells for any precipitate. 2. Test the solubility of this compound in the assay buffer at the highest concentration used. 3. Consider preparing an intermediate dilution of the stock solution in a co-solvent before the final dilution in the assay buffer. |
| Variable Enzyme Activity | 1. Aliquot the BACE1 enzyme upon receipt and avoid repeated freeze-thaw cycles. 2. Always thaw enzyme and substrate on ice. 3. Include a standard BACE1 inhibitor with a known IC50 in your assays as a positive control. |
| Pipetting Inaccuracy | 1. Ensure pipettes are calibrated, especially for small volumes. 2. Use reverse pipetting for viscous solutions. |
Issue 2: No or Low BACE1 Inhibition
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | 1. Verify the source and quality of your this compound. 2. Prepare a fresh stock solution. |
| Suboptimal Assay pH | 1. Measure and adjust the pH of the assay buffer to the optimal range for BACE1 (typically pH 4.5). |
| Incorrect Reagent Concentrations | 1. Verify the concentrations of the BACE1 enzyme and FRET substrate. 2. Ensure the substrate concentration is appropriate for determining IC50 values (ideally at or near the Km). |
| Insufficient Incubation Time | 1. Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding. |
Data Presentation
Hypothetical Data on IC50 Variability of this compound
| Condition | Experiment 1 (IC50, µM) | Experiment 2 (IC50, µM) | Experiment 3 (IC50, µM) | Potential Cause of Variation |
| Standard (Light Protected) | 5.2 | 5.5 | 5.1 | Baseline |
| Exposed to Light for 1h | 15.8 | 14.5 | 16.2 | Photo-isomerization to a less active isomer. |
| Higher DMSO (2%) | 8.1 | 7.9 | 8.5 | Solvent effects on enzyme or inhibitor. |
| Aged Stock Solution (4 weeks) | 10.3 | 11.1 | 9.8 | Potential degradation of the compound. |
Experimental Protocols
Detailed Methodology for a BACE1 FRET-based Inhibition Assay
This protocol is adapted for screening natural product inhibitors like this compound.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in 100% DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Thaw the BACE1 enzyme and FRET substrate on ice.
-
Prepare a serial dilution of this compound in 100% DMSO in an amber microcentrifuge tube.
-
Further dilute the this compound solutions in the BACE1 Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the BACE1 Assay Buffer.
-
-
Assay Setup (in a darkened room or under subdued light):
-
Add 25 µL of the diluted this compound solutions to the test wells of the 96-well plate.
-
For control wells, add 25 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted FRET substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately read the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair in kinetic mode for 60-120 minutes at 37°C. Ensure the plate is covered to protect it from light during the reading.
-
Mandatory Visualization
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a BACE1 FRET-based inhibition assay.
Caption: Troubleshooting decision tree for inconsistent BACE1 assay results.
References
Technical Support Center: Compensatory Mechanisms in Cells Treated with BACE1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BACE1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in Amyloid-beta (Aβ) levels as expected, but the total BACE1 protein levels in our cell lysates have increased. Is this a normal compensatory response?
A1: Yes, this is a frequently observed compensatory mechanism. Several studies have reported that treatment with BACE1 inhibitors can lead to a paradoxical increase in BACE1 protein levels.[1][2] This is not due to an increase in gene transcription, but rather a post-translational stabilization of the BACE1 protein, extending its half-life.[1] The binding of the inhibitor to the active site of BACE1 is thought to protect the enzyme from its normal degradation pathways. This feedback loop is a critical consideration in long-term inhibition studies.[2]
Q2: After treating our cells with a BACE1 inhibitor, we've noticed an increase in the levels of soluble APPα (sAPPα). What is the mechanism behind this?
A2: This is a well-documented shift in the processing of the Amyloid Precursor Protein (APP). BACE1 and α-secretase (primarily ADAM10) compete to cleave APP. When BACE1 is inhibited, a larger proportion of APP becomes available for cleavage by α-secretase. This results in an increased production of the neuroprotective sAPPα fragment and the C-terminal fragment α (CTFα or C83).[3] This is a direct compensatory pathway that shifts APP processing towards the non-amyloidogenic route.
Q3: Our neuronal cultures treated with a BACE1 inhibitor are showing signs of synaptic dysfunction and reduced viability. Could this be an on-target effect of BACE1 inhibition?
A3: Yes, these detrimental effects can be on-target consequences of BACE1 inhibition. BACE1 has several physiological substrates besides APP that are crucial for normal neuronal function.[4][5][6][7] One of the most critical substrates is Neuregulin-1 (NRG1), which plays a vital role in myelination, synaptic plasticity, and the maintenance of muscle spindles.[5][6][8] Inhibition of BACE1 disrupts the normal processing of NRG1, which can lead to impaired synaptic function and other neurological side effects.[4][9] Other substrates like SEZ6 are also involved in maintaining dendritic spine dynamics.[10]
Q4: We are concerned about potential off-target effects of our BACE1 inhibitor. Which other enzymes might be affected?
A4: Some BACE1 inhibitors have been shown to have off-target activity against other aspartyl proteases due to structural similarities in their active sites.[1] The most common off-target enzymes include BACE2, a close homolog of BACE1, and Cathepsin D.[4][11] Inhibition of Cathepsin D, in particular, has been associated with ocular toxicity in preclinical studies.[4] It is essential to profile the selectivity of your specific BACE1 inhibitor.
Q5: Can long-term treatment with a BACE1 inhibitor lead to the development of resistance in our cell lines?
A5: While "resistance" in the classical sense (e.g., via mutation) is not commonly reported, a diminished efficacy over time can be observed. This is often linked to the compensatory upregulation of BACE1 protein levels, as mentioned in Q1.[2] The increased concentration of the BACE1 enzyme may eventually overcome the inhibitory capacity of the compound at a given concentration, leading to a rebound in Aβ production.[2]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reduction in Aβ levels despite using a potent BACE1 inhibitor.
-
Possible Cause 1: Compensatory upregulation of BACE1 protein.
-
Troubleshooting Step: Perform a time-course experiment and analyze BACE1 protein levels by Western blot at various time points after inhibitor treatment. An increase in BACE1 protein may necessitate a higher concentration of the inhibitor for sustained Aβ reduction.
-
-
Possible Cause 2: Suboptimal inhibitor concentration or stability.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of your inhibitor for your specific cell line and experimental conditions.[12] Also, ensure the inhibitor is properly stored and handled to maintain its activity.
-
-
Possible Cause 3: Issues with Aβ detection assay.
-
Troubleshooting Step: Validate your Aβ ELISA or other detection methods with appropriate positive and negative controls. Ensure the assay is sensitive enough to detect the changes in your experimental system.[12]
-
Problem 2: Observed cognitive or synaptic deficits in neuronal models treated with BACE1 inhibitors.
-
Possible Cause: Inhibition of the processing of other key BACE1 substrates.
-
Troubleshooting Step: Do not rely solely on Aβ levels as a readout of BACE1 inhibition.[13] Assess the processing of other important BACE1 substrates like Neuregulin-1 (NRG1) or SEZ6 by Western blot.[13] A significant accumulation of the full-length forms of these substrates can indicate that the inhibitor concentration is too high, leading to adverse effects.[13] Consider testing a lower dose of the inhibitor that may still reduce Aβ levels without severely impacting the processing of other essential substrates.[4]
-
Data Presentation
Table 1: Summary of BACE1 Inhibitor Effects on APP Processing and Compensatory Mechanisms.
| Parameter | Expected Outcome with BACE1 Inhibition | Compensatory Mechanism | Potential Experimental Issues |
| Aβ40/42 Levels | Decrease | - | Inconsistent reduction over time |
| sAPPβ Levels | Decrease | - | - |
| sAPPα Levels | Increase | Shift to α-secretase pathway | - |
| BACE1 Protein Levels | No change or Increase | Stabilization of BACE1 protein | Rebound in Aβ production |
| NRG1 Cleavage | Decrease | - | Synaptic dysfunction, hypomyelination |
| SEZ6 Cleavage | Decrease | - | Impaired dendritic spine dynamics |
Experimental Protocols
Protocol 1: Western Blot Analysis of BACE1 and its Substrates (e.g., SEZ6)
-
Objective: To quantify the levels of BACE1 and the full-length versus cleaved forms of its substrates in cell lysates or tissue homogenates following BACE1 inhibitor treatment.[13]
-
Methodology:
-
Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][13]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.[13]
-
Electrophoretic Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BACE1, the C-terminal fragment of SEZ6 (which accumulates upon BACE1 inhibition), or an antibody recognizing the full-length protein.[13] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imager.[13]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Compare the levels between inhibitor-treated and vehicle-treated groups.[13]
-
Protocol 2: ELISA for Secreted Aβ40 and Aβ42
-
Objective: To quantify the concentration of secreted Aβ40 and Aβ42 in the conditioned media of cell cultures.
-
Methodology:
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.[12]
-
ELISA Assay: Use a commercially available Aβ40 or Aβ42 ELISA kit. Follow the manufacturer's instructions precisely.[2]
-
Data Analysis: Generate a standard curve using the provided Aβ standards. Calculate the concentration of Aβ in each sample based on the standard curve. Normalize the results to a vehicle control to determine the percent inhibition.[14]
-
Mandatory Visualizations
Caption: Compensatory shift in APP processing with BACE1 inhibition.
References
- 1. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurological dysfunctions associated with altered BACE1-dependent Neuregulin-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurological dysfunctions associated with altered BACE1-dependent Neuregulin-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lessons from a BACE1 inhibitor trial: off-site but not off base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of BACE1 Inhibitory Activity: cis-Miyabenol C vs. trans-Miyabenol C
A direct comparative analysis of the BACE1 inhibitory activity between cis-Miyabenol C and trans-Miyabenol C cannot be provided at this time due to a lack of specific quantitative data in publicly available research. Scientific literature extensively covers the significant BACE1 inhibitory properties of Miyabenol C, a resveratrol (B1683913) trimer, but does not differentiate the activity of its distinct cis and trans isomers.
While the existence of Miyabenol C isomers is acknowledged in chemical studies, pharmacological assessments of their individual BACE1 inhibitory potencies (e.g., IC50 values) have not been reported in the reviewed literature. Research thus far has treated Miyabenol C as a single entity in these functional assays.
Below is a summary of the currently understood BACE1 inhibitory activity of Miyabenol C as a whole, along with a general experimental protocol for assessing BACE1 inhibition.
BACE1 Inhibitory Activity of Miyabenol C (Isomer Non-Specific)
Miyabenol C, isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has been identified as a potent inhibitor of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[1][2][3][4]
Key Findings:
-
In Vitro Inhibition: Miyabenol C has been shown to markedly inhibit BACE1 activity in cell-free assays.[1][3] Its effect has been described as comparable to that of other known β-secretase inhibitors.[1][3]
-
Cell-Based Activity: In cell culture models (such as N2aWT and SH-SY5Y cells), Miyabenol C treatment leads to a dramatic reduction in β-secretase activity.[3][5] This results in decreased levels of sAPPβ and the APP β-carboxyl-terminal fragment (β-CTF), both of which are direct products of BACE1 cleavage.[1][2]
-
Reduction of Amyloid-β: Consequently, Miyabenol C treatment reduces the secretion of pathogenic Aβ40 and Aβ42 peptides.[2]
-
Selectivity: The inhibitory action of Miyabenol C appears to be specific to BACE1, as it has been shown not to affect the activity of α-secretase (TACE).[1][3]
The following table summarizes the reported effects of Miyabenol C on BACE1 activity and amyloid-β production. Note that these values represent the activity of Miyabenol C without distinction between its isomers.
| Compound | Assay Type | Target | Effect | Reference |
| Miyabenol C | In vitro Enzyme Assay | BACE1 | Marked inhibition | [1][3] |
| Miyabenol C | Cell-Based Assay | β-secretase | Dramatic inhibition | [3][5] |
| Miyabenol C | Cell-Based Assay | sAPPβ, β-CTF | Dose-dependent decrease | [1][2] |
| Miyabenol C | Cell-Based Assay | Aβ40, Aβ42 | Significant reduction | [2] |
Experimental Protocols
A generalized protocol for an in vitro BACE1 inhibition assay is provided below. This methodology is typical for assessing the potency of potential inhibitors like Miyabenol C.
In Vitro Fluorogenic BACE1 Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 4.5)
-
Test compounds (this compound and trans-Miyabenol C) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound, trans-Miyabenol C) and a known BACE1 inhibitor (positive control) in the assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
Prepare a working solution of the recombinant human BACE1 enzyme in the assay buffer.
-
Prepare a working solution of the fluorogenic BACE1 substrate in the assay buffer.
-
-
Assay Execution:
-
To the wells of the 96-well plate, add the diluted test compounds or vehicle control (for 0% inhibition).
-
Add the BACE1 enzyme solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the BACE1 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
-
BACE1 Inhibition and Aβ Production Pathway
The following diagram illustrates the amyloidogenic pathway and the role of BACE1, which is the target of Miyabenol C.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of cis-Miyabenol C in Alzheimer's Models: A Comparative Guide
This guide provides a comprehensive comparison of cis-Miyabenol C, a resveratrol (B1683913) trimer, with other neuroprotective agents in the context of Alzheimer's disease (AD) research. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to evaluate the therapeutic potential of this compound.
This compound, isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a significant focus of research due to its neuroprotective properties.[1][2] This stilbene (B7821643) has demonstrated potential in mitigating the pathological hallmarks of Alzheimer's disease, primarily through the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.[1][2][3] This guide will delve into its mechanism of action, compare its efficacy against alternative compounds, and provide detailed experimental protocols for validation.
Comparative Analysis of Neuroprotective Agents
The therapeutic potential of this compound is best understood when compared with other compounds targeting similar pathological pathways in Alzheimer's disease. This section contrasts this compound with resveratrol, other stilbenes, and synthetic BACE1 inhibitors.
Table 1: In Vitro Efficacy Comparison
| Compound | Target Cell Line | Concentration/Dose | Key In Vitro Effects | Reference |
| This compound | N2a695, SH-SY5Y | 5-20 µM | Markedly reduces extracellular Aβ40 and Aβ42 levels; Inhibits cellular β-secretase activity. | |
| Resveratrol | - | 28 µM (IC50) | Inhibits BACE1 activity. | |
| Verubecestat | - | 2.2 nM (IC50) | Potent BACE1 inhibitor. | |
| Lanabecestat | - | 0.6 nM (IC50) | Potent BACE1 inhibitor. | |
| Atabecestat | - | 1.0–2.6 nM (IC50) | Potent BACE1 inhibitor. |
Table 2: In Vivo Efficacy in Alzheimer's Disease Animal Models
| Compound | Animal Model | Administration & Dosage | Key In Vivo Effects | Reference |
| This compound | APP/PS1 Mice | Intracerebroventricular injection; 0.6 µg/g for 3 days | Reduced soluble Aβ40 and Aβ42 levels in the cortex and hippocampus. | |
| Resveratrol | Tg6799 Mice | Oral administration; 60 mg/kg for 60 days | Notable decrease in amyloid plaques in hippocampal regions; Decreased levels of Aβ42 and Aβ40. | |
| Pterostilbene | C57BL/6 Mice (LPS-induced) | Oral administration; 20 or 40 mg/kg daily | Decrease of cognitive disorders; Anti-inflammatory and neuroprotective role. | |
| ε-viniferin | - | Intraperitoneal injection; 10 mg/kg weekly | Decrease of amyloid deposits and inflammation in the brain. |
Mechanism of Action: A Comparative Overview
While multiple pathways contribute to Alzheimer's pathology, the amyloid cascade remains a central target. This compound's primary mechanism is the direct inhibition of BACE1. This contrasts with other polyphenols like resveratrol, which exhibit a broader range of effects including antioxidant, anti-inflammatory, and sirtuin activation properties, in addition to BACE1 inhibition. Synthetic BACE1 inhibitors, while highly potent, are more targeted in their action.
Caption: Mechanism of this compound in reducing amyloid-β production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used to assess the efficacy of neuroprotective compounds like this compound.
1. Cell Culture and Treatment
-
Cell Lines: N2a695 (mouse neuroblastoma cells stably expressing human APP695) and SH-SY5Y (human neuroblastoma cells) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 10 hours) in serum-free media.
2. Quantification of Amyloid-β (Aβ) Levels by ELISA
-
Sample Collection: Conditioned media from treated cells is collected.
-
Procedure: Aβ40 and Aβ42 levels are quantified using commercially available ELISA kits according to the manufacturer's instructions. This involves capturing Aβ peptides on an antibody-coated plate, followed by detection with a secondary antibody and a substrate that produces a measurable colorimetric signal.
3. Western Blot Analysis
-
Purpose: To measure the protein levels of APP, its cleavage products (sAPPα, sAPPβ, C-terminal fragments), and secretase enzymes (BACE1, ADAM10).
-
Procedure:
-
Cell lysates and conditioned media are collected and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
4. β-Secretase (BACE1) Activity Assay
-
Purpose: To directly measure the inhibitory effect of a compound on BACE1 enzymatic activity.
-
Procedure:
-
Cell lysates are prepared from treated cells.
-
BACE1 activity is measured using a commercial fluorescence resonance energy transfer (FRET)-based assay kit.
-
The assay involves incubating the cell lysate (containing BACE1) with a specific BACE1 substrate. The cleavage of the substrate by BACE1 results in a fluorescent signal that is proportional to the enzyme's activity.
-
5. In Vivo Animal Studies
-
Animal Models: Transgenic mouse models of AD, such as APP/PS1 mice, which overexpress mutant human amyloid precursor protein and presenilin-1, are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Drug Administration: this compound can be administered via various routes, including intracerebroventricular (ICV) injection to bypass the blood-brain barrier and directly target the central nervous system.
-
Tissue Analysis: After the treatment period, mouse brains are harvested. The cortex and hippocampus are dissected for biochemical analysis (ELISA and Western blot) to measure Aβ levels and related protein expression.
Caption: Experimental workflow for in vitro validation of this compound.
Logical Comparison of Therapeutic Strategies
The development of Alzheimer's therapies involves targeting various aspects of the disease's pathology. This compound falls into the category of anti-amyloid agents, specifically as a BACE1 inhibitor. This is a direct, disease-modifying approach. Other strategies include targeting tau pathology, reducing neuroinflammation, and mitigating oxidative stress. Many natural compounds, including stilbenes, often possess multi-target effects, which can be advantageous.
Caption: Comparative logic of different neuroprotective strategies for AD.
References
Comparative Analysis of cis-Miyabenol C Specificity for β-Secretase Over α- and γ-Secretase
For Immediate Release
Xiamen, China – A comprehensive review of experimental data demonstrates that cis-Miyabenol C, a resveratrol (B1683913) trimer, acts as a potent and selective inhibitor of β-secretase (BACE1), with no significant cross-reactivity observed for α-secretase or γ-secretase enzymes. This guide provides a detailed comparison of its enzymatic activity, supported by experimental evidence, for researchers in neurodegenerative disease and drug development.
This compound is a natural polyphenol isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana).[1][2] Its primary mechanism of action relevant to Alzheimer's disease pathology is the direct inhibition of β-secretase, the rate-limiting enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides.[2][3] Mechanistic studies have confirmed that while this compound effectively reduces Aβ generation, it does not interfere with the activity of the related α- and γ-secretase enzymes, highlighting its specificity.[1][4][5]
Data Summary: Enzyme Activity and Protein Expression
Experimental findings indicate that this compound's inhibitory action is specific to β-secretase. The compound does not alter the protein expression levels of key secretases nor does it affect the enzymatic activity of α- and γ-secretase.
| Parameter | Target Enzyme | Effect of this compound | Supporting Data |
| Enzymatic Activity | β-secretase (BACE1) | Inhibited | Significant reduction in both cell-based and in vitro BACE1 activity.[1][6] |
| α-secretase (TACE) | No Effect | No change observed in cell-based TACE activity.[1][4] | |
| γ-secretase | No Effect | No inhibition of γ-secretase-mediated Notch processing for NICD generation.[1][2] | |
| Protein Expression | β-secretase (BACE1) | No Effect | No change in BACE1 protein levels.[1][3] |
| α-secretase (ADAM10, TACE) | No Effect | No change in ADAM10 or TACE protein levels.[1][4][5] | |
| γ-secretase (Presenilin 1) | No Effect | No change in Presenilin 1 (PS1) protein levels, a core component of the γ-secretase complex.[1][2][4] |
Amyloid Precursor Protein (APP) Processing Pathways
The processing of Amyloid Precursor Protein (APP) is a critical signaling pathway in the pathogenesis of Alzheimer's disease. APP can be cleaved by three different secretases: α-, β-, and γ-secretase. The pathway initiated by β-secretase is amyloidogenic, leading to the formation of Aβ plaques. The pathway initiated by α-secretase is non-amyloidogenic. This compound selectively blocks the first step of the amyloidogenic pathway.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential of cis-Miyabenol C: A Comparative Molecular Docking Guide to BACE1 Inhibition
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of cis-Miyabenol C's potential interaction with the active site of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. While direct molecular docking data for this compound is not extensively available in published literature, this guide provides a framework for comparison by presenting docking data of its monomer, resveratrol (B1683913), and other known BACE1 inhibitors. This allows for an informed perspective on the potential binding affinity of this compound and highlights the need for further in silico studies.
This compound, a resveratrol trimer found in plants like grapes (Vitis vinifera), has been identified as an inhibitor of BACE1.[1][2] BACE1 is a primary therapeutic target in Alzheimer's disease research, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques in the brain.[3][4] Understanding how compounds like this compound interact with the BACE1 active site is crucial for the development of novel and effective therapeutic agents.
Comparative Analysis of BACE1 Inhibitors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. A more negative value suggests a stronger binding affinity.
| Compound | Type | PDB ID of BACE1 | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound * | Natural (Resveratrol Trimer) | N/A | Data Not Available | Hypothesized to interact with key catalytic residues (Asp32, Asp228) and flap region (Tyr71, Thr72) |
| Resveratrol | Natural (Monomer) | 5QCU | -7.9 | Not specified |
| Berberine | Natural (Alkaloid) | 5QCU | -7.5 | Not specified |
| Cardamonin | Natural (Flavonoid) | 2WJO | -9.5 | Hydrophobic interactions |
| Pinocembrin | Natural (Flavonoid) | 2WJO | -7.9 | LYS75 |
| Pinostrobin | Natural (Flavonoid) | 2WJO | -7.6 | Not specified |
| Subtrifloralactone A & B | Natural (Steroid) | 6EJ2 | -11.0 | Not specified |
| ZINC000150351431 | Natural Product | 4LXM | -12.333 | Interacts with catalytic dyad (Asp32, Asp228) |
| Verubecestat | Synthetic | Not specified | High affinity (nM range) | Interacts with catalytic dyad and flap region |
| Lanabecestat | Synthetic | Not specified | High affinity (nM range) | Interacts with catalytic dyad and flap region |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a standard in silico molecular docking study for investigating the interaction between a natural compound and the BACE1 active site.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of human BACE1 is obtained from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is often preferred to define the active site.
-
Protein Preparation: The downloaded protein structure is prepared by removing water molecules and any existing ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Structure Retrieval and Preparation: The 3D structure of the ligand (this compound in this case) can be retrieved from databases like PubChem.[5] The ligand is prepared by assigning appropriate charges and defining rotatable bonds to allow for conformational flexibility during docking.
Grid Generation and Molecular Docking
-
Active Site Definition: The binding site for the docking calculations is defined by creating a grid box that encompasses the key catalytic residues of BACE1 (Asp32 and Asp228) and the surrounding amino acids within the active site cleft.[3][6] This region is often identified based on the position of a known inhibitor in a co-crystallized structure.
-
Docking Simulation: A molecular docking software (e.g., AutoDock, Glide, or Schrödinger) is used to perform the docking simulation. The software systematically samples different conformations of the ligand within the defined grid box and scores each conformation based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking results are analyzed to identify the ligand conformation with the most favorable binding energy (the most negative value). The interactions between the best-ranked pose and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.[7]
Visualizing the Path to Discovery
To better understand the processes involved in molecular docking and the biological context of BACE1 inhibition, the following diagrams are provided.
Caption: Workflow of a typical molecular docking study.
Caption: Simplified pathway of Aβ production and BACE1 inhibition.
Conclusion
While the precise binding energy and interaction profile of this compound with the BACE1 active site require a dedicated computational study, the existing data on its monomer, resveratrol, and other natural product inhibitors suggest its potential as a potent BACE1 inhibitor. The larger and more complex structure of a resveratrol trimer may offer more points of interaction within the spacious BACE1 active site, potentially leading to a higher binding affinity than its monomeric counterpart. The provided comparative data and experimental framework serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other natural compounds in the fight against Alzheimer's disease. Future in silico and in vitro studies are essential to validate these hypotheses and elucidate the precise mechanism of action.
References
- 1. Miyabenol C - Wikipedia [en.wikipedia.org]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. Design and Molecular Screening of Various Compounds by Molecular Docking as BACE-1 Inhibitors - Article (Preprint v1) by Puja Mishra et al. | Qeios [qeios.com]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C42H32O9 | CID 5388319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protective effects of BACE1 inhibitory ligand molecules against amyloid beta-induced synaptic and mitochondrial toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmrhs.com [ijmrhs.com]
Comparative analysis of the antioxidant capacity of resveratrol and its trimers
In the realm of natural polyphenols, resveratrol (B1683913) has long been hailed for its potent antioxidant properties, playing a significant role in combating oxidative stress implicated in various chronic diseases. However, emerging research suggests that its oligomeric forms, particularly trimers, may possess comparable or even superior antioxidant capabilities. This guide provides a detailed comparative analysis of the antioxidant capacity of resveratrol and its representative trimers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of resveratrol and its trimers, such as α-viniferin and gnetin H, along with other oligomers like the dimer ε-viniferin and the tetramer vitisin B, has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound, with a lower IC50 value indicating higher antioxidant activity. The following tables summarize the available quantitative data from key antioxidant assays.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | FRAP Assay IC50 (µM) | NO Scavenging Assay IC50 (µM) |
| Resveratrol | 81.92 ± 9.17 | ~2-13 | 13.36 ± 0.91 | 200.68 ± 15.40 |
| α-Viniferin (Trimer) | 88.92 (µg/mL) | 3.34 (µg/mL) | Not available | Not available |
| Gnetin H (Trimer) | ~24% scavenging at 12.5 µM | Not available | Not available | Not available |
| ε-Viniferin (Dimer) | 80.12 ± 13.79 | Not available | 28.81 ± 4.15 | 338.35 ± 89.47 |
| Vitisin B (Tetramer) | 129.14 ± 26.13 | Not available | > tested concentrations | 368.80 ± 14.20 |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
A comprehensive assessment of antioxidant capacity requires a multi-assay approach, as different assays reflect various aspects of antioxidant action. Below are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound (resveratrol or its trimers) at various concentrations to the wells.
-
Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green radical cation is decolorized in the presence of an antioxidant, and the change in absorbance is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to a cuvette or a well in a 96-well plate.
-
Initiation: Add the diluted ABTS•+ solution and mix.
-
Incubation: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay.
Signaling Pathways and Mechanisms of Action
Resveratrol is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control endogenous antioxidant defenses. While the direct radical scavenging activity of resveratrol trimers is evident from the assay data, specific details on their interaction with cellular signaling pathways are less characterized.
Nrf2-ARE Signaling Pathway
A primary mechanism for resveratrol's indirect antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
Caption: The Nrf2-ARE signaling pathway activated by resveratrol.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's antioxidant capacity.
Experimental Workflow Visualization
The general workflow for assessing the antioxidant capacity of resveratrol and its trimers using in vitro assays is depicted below.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
Safety Operating Guide
Proper Disposal of cis-Miyabenol C: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations. The following guidelines are provided as a general framework and should be adapted to your specific laboratory conditions and regulatory requirements.
Summary of cis-Miyabenol C Information
Due to the limited availability of specific safety data for this compound, a comprehensive quantitative data table cannot be provided. However, the following table summarizes the available information.
| Property | Information |
| Chemical Name | This compound |
| Synonyms | Miyabenol C |
| Chemical Class | Stilbenoid, Resveratrol Trimer, Polyphenol |
| Molecular Formula | C42H32O9[1] |
| Molecular Weight | 680.7 g/mol [2] |
| Appearance | Not explicitly stated, likely a solid. |
| Solubility | Estimated water solubility: 4.759e-005 mg/L @ 25 °C[3] |
| GHS Classification | Not found in searched resources.[3] |
| Safety Data Sheet (SDS) | Not publicly available in searched resources. |
Recommended Disposal Procedure for this compound
The following step-by-step procedure is based on best practices for the disposal of phenolic and other potentially hazardous chemical wastes.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[4]
-
The container should be made of a material compatible with phenolic compounds.
-
-
Liquid Waste:
-
If this compound is in a solution, do not pour it down the drain.
-
Collect the liquid waste in a sealed, leak-proof container labeled as "Hazardous Waste" with the full chemical name ("this compound") and any solvents used.
-
If the solvent is flammable, use a container suitable for flammable liquids.
-
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
Step 4: Disposal Request
-
Once the waste container is full (or as per your institution's policy), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 5: Spill Management
In case of a spill:
-
Alert personnel in the immediate area.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is not a substitute for professional safety advice and institutional protocols. The user is solely responsible for compliance with all applicable laws and regulations. Always consult your institution's EHS department for specific guidance on chemical waste disposal.
References
Essential Safety and Handling Protocols for cis-Miyabenol C
For research, scientist, and drug development professionals, this guide provides immediate, essential safety, and logistical information for handling cis-Miyabenol C. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the protocols for handling hazardous phenolic compounds, a class to which this compound belongs.
Engineering Controls
All work involving this compound, including weighing, preparing solutions, and any manipulations of open containers, must be performed in a certified chemical fume hood to prevent inhalation exposure.[2] A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Double gloving is highly recommended. For incidental contact, two pairs of 4-mil nitrile gloves or a single pair of 8-mil nitrile gloves may be used. For direct handling or risk of significant contact, heavy-duty gloves such as butyl rubber, neoprene, or Viton® are required due to the ability of phenols to penetrate standard nitrile gloves.[1][2] Gloves must be changed immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[2][3] |
| Body | Laboratory coat and apron | A fully-buttoned laboratory coat is required at all times.[3] For procedures with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][2] |
| Feet | Closed-toe shoes | Sandals, open-toed shoes, and shoes with woven uppers are prohibited in the laboratory.[3] |
| Respiratory | Respirator (if required) | A respirator with an appropriate organic vapor cartridge should be used if engineering controls are insufficient or during a large spill. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Spill and Exposure Procedures
In case of skin contact:
-
Immediately and rapidly remove all contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
If available, wipe the exposed area repeatedly with polyethylene (B3416737) glycol (PEG-300 or PEG-400).[1]
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the area and alert others.
-
If safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Disposal Plan
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
